molecular formula C18H20N2O4S B1684614 TCS 359 CAS No. 301305-73-7

TCS 359

Número de catálogo: B1684614
Número CAS: 301305-73-7
Peso molecular: 360.4 g/mol
Clave InChI: FSPQCTGGIANIJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TCS 359 is a potent and selective cell-permeable inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase with critical roles in hematopoiesis and stem cell development. It acts as an ATP-competitive inhibitor with a reported IC50 of 42 nM and demonstrates high selectivity for FLT3 over a broad panel of other kinases. This activity translates to potent antiproliferative effects in human acute myelogenous leukemia cell lines expressing constitutively active mutant FLT3, such as MV4-11 cells, with an IC50 of 340 nM. The compound disrupts key pro-survival signaling pathways, including MAPK/ERK and PI3K/Akt, leading to the induction of apoptosis in FLT3-driven leukemic models. In research applications, this compound is primarily used to study the mechanisms of FLT3-internal tandem duplication (ITD)-driven acute myeloid leukemia (AML) and to investigate targeted therapeutic strategies. Beyond oncology, a 2018 study in Blood Advances also identified this compound as a compound that can significantly enhance the production of platelet-like particles from megakaryocyte cell lines, an effect that occurs independently of its known FLT3 inhibition pathway, suggesting potential utility in ex vivo platelet production research. The product is supplied with a purity of >98% as determined by HPLC. It is provided as a light yellow to off-white solid powder that is soluble in DMSO but insoluble in water. To ensure stability, it must be stored frozen, typically at -20°C, and protected from light and moisture as it is light and heat sensitive. This compound is intended for research purposes only and is not approved for human, veterinary, or diagnostic use.

Propiedades

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-12-8-7-10(9-13(12)24-2)17(22)20-18-15(16(19)21)11-5-3-4-6-14(11)25-18/h7-9H,3-6H2,1-2H3,(H2,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPQCTGGIANIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359965
Record name TCS 359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301305-73-7
Record name TCS 359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dimethoxy-benzoylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TCS 359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCS 359 is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase critically implicated in the pathogenesis of certain hematological malignancies, most notably Acute Myeloid Leukemia (AML). This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its molecular interactions, cellular effects, and the experimental basis for these findings. The information presented herein is intended to support further research and drug development efforts targeting FLT3-driven cancers.

Introduction to FLT3 and its Role in Disease

FMS-like tyrosine kinase 3 (FLT3) is a member of the class III receptor tyrosine kinase family, which also includes KIT and PDGF receptors.[1] In normal hematopoiesis, FLT3 plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] The binding of its cognate ligand, FLT3 Ligand (FLT3L), induces receptor dimerization, leading to the activation of its intrinsic tyrosine kinase activity and subsequent autophosphorylation. This initiates a cascade of downstream signaling pathways, including the MAPK/ERK, PI3K/AKT, and STAT5 pathways, which are pivotal for regulating normal cell growth and survival.[1]

In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the kinase. The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts, contributing to the aggressive nature of FLT3-mutated AML.

Mechanism of Action of this compound

This compound is a 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide that functions as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the kinase domain of FLT3. By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and downstream substrates, thereby blocking the initiation of the signaling cascade.

While the definitive classification of this compound as a Type I or Type II inhibitor is not explicitly stated in the reviewed literature, its ATP-competitive nature is a hallmark of this class of kinase inhibitors. Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation.

The inhibition of FLT3 by this compound leads to the suppression of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways.[1] This blockade of pro-proliferative and anti-apoptotic signals ultimately results in the inhibition of cell growth and the induction of apoptosis in cells dependent on FLT3 signaling.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and cellular activity.

ParameterValueCell Line/SystemReference
FLT3 Kinase Inhibition (IC50) 42 nMIn vitro kinase assay[1][2][3][4]
Cell Proliferation Inhibition (IC50) 340 nMMV4-11 (human acute myelocytic leukemia)[1][2][3]
Selectivity Selective over 22 other kinasesKinase panel[1]

Note: A specific list of the 22 kinases and their corresponding IC50 values was not available in the public domain at the time of this report.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3L FLT3 Ligand FLT3_receptor FLT3 Receptor FLT3L->FLT3_receptor Binding & Dimerization FLT3_receptor->FLT3_receptor PI3K PI3K FLT3_receptor->PI3K RAS RAS FLT3_receptor->RAS STAT5 STAT5 FLT3_receptor->STAT5 ATP ATP ADP ADP ATP->ADP Phosphate Transfer TCS359 This compound TCS359->FLT3_receptor Inhibition (ATP Competition) AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay (FLT3 IC50) cluster_cell_assay Cell-Based Proliferation Assay (MV4-11 IC50) KA1 Prepare reaction mix: - FLT3 enzyme - Poly(Glu,Tyr) substrate - ATP KA2 Add this compound (various concentrations) KA1->KA2 KA3 Incubate to allow phosphorylation KA2->KA3 KA4 Stop reaction KA3->KA4 KA5 Measure phosphorylation (e.g., FP) KA4->KA5 KA6 Calculate IC50 KA5->KA6 CA1 Seed MV4-11 cells in 96-well plates CA2 Add this compound (various concentrations) CA1->CA2 CA3 Incubate for 72 hours CA2->CA3 CA4 Add CellTiter-Glo® reagent CA3->CA4 CA5 Measure luminescence (ATP levels) CA4->CA5 CA6 Calculate IC50 CA5->CA6

Caption: Experimental Workflows for Determining this compound Potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the isolated FLT3 kinase domain.

Materials:

  • Recombinant human FLT3 kinase domain

  • Poly(Glu,Tyr) peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Fluorescently labeled anti-phosphotyrosine antibody

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in kinase buffer to create a range of concentrations for IC50 determination.

  • In a suitable microplate, add the FLT3 kinase, the poly(Glu,Tyr) substrate, and the various concentrations of this compound.

  • Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for FLT3.

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

  • Stop the reaction by adding a solution containing EDTA.

  • Add the fluorescently labeled anti-phosphotyrosine antibody to the wells.

  • Incubate the plate to allow the antibody to bind to the phosphorylated substrate.

  • Measure the fluorescence polarization of each well using a plate reader. The degree of polarization is proportional to the amount of phosphorylated substrate.

  • Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

MV4-11 Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the proliferation of a human AML cell line that is endogenously driven by a constitutively active FLT3-ITD mutation.

Materials:

  • MV4-11 human acute myelocytic leukemia cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well microplates

  • Luminometer

Procedure:

  • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Harvest exponentially growing cells and determine the cell density.

  • Seed the cells into opaque-walled 96-well plates at a density of approximately 5,000-10,000 cells per well in a final volume of 100 µL.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the diluted this compound or a vehicle control (DMSO) to the appropriate wells.

  • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ATP, which is an indicator of the number of viable cells.

  • Calculate the percentage of cell proliferation inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, acting through ATP competition to block downstream signaling pathways essential for cell proliferation and survival. Its efficacy in inhibiting both the isolated kinase and the proliferation of FLT3-dependent AML cells underscores its potential as a targeted therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for further investigation and development of this compound and other FLT3 inhibitors. Future studies should aim to fully characterize its kinase selectivity profile and definitively determine its binding mode to the FLT3 receptor.

References

TCS 359: A Selective FLT3 Inhibitor for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of hematopoietic progenitor cells. Activating mutations in the FLT3 gene are one of the most common genetic abnormalities in acute myeloid leukemia (AML), making it a key therapeutic target. TCS 359 is a potent and selective small molecule inhibitor of FLT3 kinase activity. This document provides a comprehensive overview of the preclinical data available for this compound, including its in vitro activity, selectivity profile, and methodologies for key experimental procedures.

Introduction to FLT3 and its Role in AML

Fms-like tyrosine kinase 3 (FLT3), also known as CD135, is a member of the class III receptor tyrosine kinase family.[1] Upon binding its ligand (FLT3L), the receptor dimerizes, leading to autophosphorylation and the activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[1] These pathways are crucial for the normal development and survival of hematopoietic stem and progenitor cells.[1]

In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene lead to constitutive, ligand-independent activation of the kinase.[1] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain. These mutations are associated with a poor prognosis, making FLT3 a prime target for therapeutic intervention.[1]

In Vitro Activity of this compound

This compound is a 2-acylaminothiophene-3-carboxamide that has been identified as a potent inhibitor of FLT3.[2]

Enzymatic and Cellular Potency

This compound demonstrates potent inhibition of the isolated FLT3 kinase domain and effectively halts the proliferation of AML cells harboring activating FLT3 mutations. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Assay TypeTargetCell LineIC50 (nM)Reference
Biochemical Kinase AssayFLT3 (isolated kinase domain)-42[2][3][4][5][6][7]
Cell Proliferation AssayConstitutively active mutant FLT3MV4-11 (human acute myelogenous leukemia)340[2][3][4][5][6]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical factor in its potential for therapeutic development, as off-target effects can lead to toxicity. This compound has been shown to be highly selective for FLT3. While the full panel of 22 kinases is not publicly disclosed, it is described as being selective over these kinases.[1][3]

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the FLT3 kinase domain.

Workflow:

G cluster_0 Kinase Reaction cluster_1 Detection A 10 nM FLT3 (571-993) F Kinase Reaction Mixture A->F Incubate 30 min at room temp B 20 µg/mL poly Glu4Tyr B->F Incubate 30 min at room temp C 150 µM ATP C->F Incubate 30 min at room temp D 5 mM MgCl2 D->F Incubate 30 min at room temp E This compound (or DMSO) E->F Incubate 30 min at room temp G Add EDTA to stop reaction F->G H Add Fluorescein-labeled phosphopeptide and anti-phosphotyrosine antibody G->H I Incubate 30 min at room temp H->I J Read Fluorescence Polarization I->J

Caption: Workflow for the in vitro FLT3 kinase assay.

Methodology:

  • The FLT3 kinase reaction is performed in a buffer containing 10 nM of the isolated FLT3 kinase domain (amino acids 571-993), 20 µg/mL of the substrate poly(Glu, Tyr) 4:1, 150 µM ATP, and 5 mM MgCl2.[2]

  • This compound or a DMSO vehicle control is added to the reaction mixture.[2]

  • The reaction is incubated for 30 minutes at room temperature.[2]

  • The kinase reaction is terminated by the addition of EDTA.[2]

  • A fluorescein-labeled phosphopeptide and an anti-phosphotyrosine antibody are added, and the mixture is incubated for an additional 30 minutes at room temperature.[2]

  • The fluorescence polarization is then measured to determine the extent of substrate phosphorylation.[2]

MV4-11 Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of a human AML cell line that is dependent on a constitutively active FLT3-ITD mutation.

Workflow:

G A Plate MV4-11 cells (10,000 cells/well) B Add this compound dilutions (or DMSO control) A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Quantify luminescence D->E

Caption: Workflow for the MV4-11 cell proliferation assay.

Methodology:

  • MV4-11 cells are seeded in 96-well plates at a density of 10,000 cells per well in RPMI media supplemented with 10% FBS and 0.2 ng/mL GM-CSF.[2]

  • Various concentrations of this compound or a DMSO vehicle control are added to the wells.[2]

  • The plates are incubated for 72 hours under standard cell culture conditions.[2]

  • To measure cell viability, an equal volume of CellTiter-Glo® reagent is added to each well.[2]

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is quantified.[2]

  • IC50 values are calculated by comparing the luminescence in treated wells to the control wells.[2]

FLT3 Signaling Pathway and Mechanism of Inhibition

This compound acts as an ATP-competitive inhibitor of FLT3. By binding to the ATP-binding pocket of the FLT3 kinase domain, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and downstream signaling substrates. This blocks the constitutive signaling that drives the proliferation of FLT3-mutant AML cells.

G cluster_0 FLT3 Signaling cluster_1 Downstream Pathways FLT3 FLT3 Receptor ADP ADP FLT3->ADP RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK P PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT P JAK_STAT JAK/STAT Pathway FLT3->JAK_STAT P TCS359 This compound TCS359->FLT3 Inhibits ATP binding ATP ATP ATP->FLT3 Proliferation Cell Proliferation and Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Simplified FLT3 signaling and this compound inhibition.

Conclusion

This compound is a valuable research tool for studying the role of FLT3 in normal and malignant hematopoiesis. Its high potency and selectivity for FLT3 make it a suitable compound for in vitro studies aimed at understanding the downstream consequences of FLT3 inhibition and for the preclinical evaluation of FLT3-targeted therapeutic strategies. Further studies are required to determine its in vivo efficacy, pharmacokinetic properties, and potential for clinical development.

References

In-Depth Technical Guide to TCS 359: A Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TCS 359, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). The information is curated for researchers and professionals involved in oncology, hematology, and drug discovery.

Core Compound Details: this compound

This compound, with the IUPAC name 2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is a small molecule inhibitor belonging to the 2-acylaminothiophene-3-carboxamide class of compounds.[1][2][3] It has emerged as a significant tool in the study of hematological malignancies, particularly those driven by mutations in the FLT3 receptor.

Chemical Structure and Properties

The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and handling.

PropertyValueReference
Chemical Formula C₁₈H₂₀N₂O₄S[2][4]
Molecular Weight 360.43 g/mol [2][4]
CAS Number 301305-73-7[1][2][4]
Appearance Light yellow to brown powder or crystals[1][5]
Solubility Insoluble in water and ethanol; soluble in DMSO (≥9 mg/mL)[4]
Purity >98.0% (HPLC)[1][3]
Storage Store at -20°C, protected from light[1][4][6]
SMILES Code O=C(C1=C(NC(C2=CC=C(OC)C(OC)=C2)=O)SC3=C1CCCC3)N[2]
InChI Key FSPQCTGGIANIJZ-UHFFFAOYSA-N[2]

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of FLT3, a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[3][4] Dysregulation of FLT3 signaling, often through internal tandem duplication (ITD) mutations, is a key driver in acute myeloid leukemia (AML).[4]

Quantitative Biological Data

The inhibitory activity of this compound against FLT3 and its effect on leukemic cells are presented in the following table.

Target/Cell LineAssay TypeIC₅₀ ValueReference
FLT3 Kinase In vitro kinase assay42 nM (0.042 µM)[2][4][7]
MV4-11 Cells (Human AML cell line with FLT3-ITD)Cell proliferation assay340 nM (0.34 µM)[4][6]

Signaling Pathway Inhibition

This compound exerts its anti-proliferative effects by blocking the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This disruption of oncogenic signaling leads to cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_RAS_MAPK RAS-MAPK Pathway cluster_PI3K_AKT PI3K-AKT Pathway cluster_STAT JAK-STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK TCS359 This compound TCS359->FLT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on established methods and literature precedents.

Synthesis of this compound

The synthesis of this compound is based on the procedures described for 2-acylaminothiophene-3-carboxamides. The general synthetic route involves the formation of a tetrahydrobenzo[b]thiophene core followed by amidation reactions. While the full detailed protocol is found in the primary literature, the key steps are outlined below.

Synthesis_Workflow A Starting Materials (e.g., Cyclohexanone, Malononitrile, Sulfur) B Gewald Reaction A->B C 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile B->C D Hydrolysis C->D E 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid D->E F Amidation with 3,4-Dimethoxybenzoyl chloride E->F G This compound F->G

Figure 2: General synthetic workflow for this compound.

A detailed protocol can be found in: Patch, R. J., et al. (2006). Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & medicinal chemistry letters, 16(12), 3282-6.

In Vitro FLT3 Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of the isolated FLT3 kinase domain.

Materials:

  • Recombinant human FLT3 kinase domain

  • Fluorescein-labeled phosphopeptide substrate (e.g., from Panvera Kinase Kit)

  • Anti-phosphotyrosine antibody

  • ATP, MgCl₂

  • This compound dissolved in DMSO

  • Assay buffer (e.g., HEPES-based buffer)

  • 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the FLT3 kinase, the peptide substrate, and the this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding ATP and MgCl₂.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

  • Measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of phosphorylated substrate, and thus to the kinase activity.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MV4-11 Cells)

This assay determines the effect of this compound on the proliferation of FLT3-ITD positive AML cells.

Materials:

  • MV4-11 human acute myeloid leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed MV4-11 cells in a 96-well plate at a density of approximately 10,000 cells per well.

  • Prepare serial dilutions of this compound in culture medium.

  • Add the this compound dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for a short period to stabilize the luminescent signal.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.

Additional Applications

Recent studies have explored the utility of this compound beyond its application in AML. Notably, it has been shown to promote the maturation of megakaryocytes and the production of platelet-like particles in vitro, suggesting its potential in studying thrombopoiesis. This effect appears to be independent of FLT3 inhibition, indicating off-target activities that warrant further investigation.

Conclusion

This compound is a well-characterized, potent inhibitor of FLT3 kinase with demonstrated efficacy in preclinical models of acute myeloid leukemia. Its defined chemical structure, clear mechanism of action, and the availability of established experimental protocols make it a valuable tool for both basic research into FLT3 signaling and for the development of novel anti-cancer therapeutics. Further exploration of its off-target effects, such as the promotion of megakaryocyte maturation, may open new avenues for its application in other areas of hematological research.

References

TCS 359 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCS 359, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Data

This compound is a small molecule inhibitor with significant potential in hematological malignancy research, particularly in the context of Acute Myeloid Leukemia (AML).[1]

PropertyValueSource
CAS Number 301305-73-7[2][3]
Molecular Weight 360.43 g/mol [2]
Molecular Formula C₁₈H₂₀N₂O₄S[2]
IC₅₀ (FLT3) 42 nM[1][2][4]
IC₅₀ (MV4-11 cells) 340 nM[1][2]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[2][4] FLT3 is a key regulator in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[5] In certain hematological cancers like AML, mutations in the FLT3 gene can lead to constitutive activation of the receptor, driving uncontrolled cell growth.[5] this compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6]

FLT3 Signaling Pathway and Inhibition by this compound

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the FLT3 receptor induces receptor dimerization and autophosphorylation. This activation initiates several downstream signaling cascades critical for cell survival and proliferation, including the PI3K/Akt, MAPK/ERK, and STAT5 pathways.[5][6][7] In mutated FLT3, this signaling becomes ligand-independent and constitutively active.[5] this compound blocks this aberrant signaling by inhibiting the initial autophosphorylation of the FLT3 receptor.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds PI3K PI3K FLT3_Receptor->PI3K Activates MAPK_ERK MAPK/ERK FLT3_Receptor->MAPK_ERK Activates STAT5 STAT5 FLT3_Receptor->STAT5 Activates TCS_359 This compound TCS_359->FLT3_Receptor Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK_ERK->Proliferation STAT5->Proliferation

FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This protocol outlines the determination of the inhibitory activity of this compound on the isolated kinase domain of the human FLT3 receptor using a fluorescence polarization (FP) based method.[8]

Materials:

  • Recombinant human FLT3 kinase domain (e.g., FLT3 571-993)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • MgCl₂

  • This compound

  • DMSO (vehicle control)

  • EDTA

  • Fluorescein-labeled phosphopeptide

  • Anti-phosphotyrosine antibody

  • Kinase assay buffer

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a reaction well, combine 10 nM FLT3 kinase, 20 µg/mL poly(Glu, Tyr), 150 µM ATP, and 5 mM MgCl₂ in kinase assay buffer.[8]

  • Add the desired concentration of this compound or DMSO (for control). The final DMSO concentration should be consistent across all wells (e.g., 1%).[8]

  • Incubate the reaction mixture at room temperature for 30 minutes.[8]

  • Stop the kinase reaction by adding EDTA.[8]

  • Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody.

  • Incubate for 30 minutes at room temperature to allow for binding.[8]

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MV4-11 Cells)

This protocol describes a method to assess the antiproliferative effects of this compound on the human acute myelogenous leukemia cell line MV4-11, which expresses a constitutively active mutant FLT3.[8]

Materials:

  • MV4-11 cells

  • RPMI media supplemented with 10% FBS and penicillin/streptomycin

  • GM-CSF

  • This compound

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • 96-well cell culture plates

Procedure:

  • Plate MV4-11 cells at a density of 10,000 cells per well in 100 µL of RPMI media containing 10% FBS, penicillin/streptomycin, and 0.2 ng/mL GM-CSF.[8]

  • Prepare serial dilutions of this compound in culture media. Add the compound dilutions or DMSO (vehicle control) to the cells.[8]

  • Incubate the cells for 72 hours under standard cell growth conditions (37°C, 5% CO₂).[8]

  • To measure cell viability, add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in the well.[8]

  • Mix well on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantify luminescence using a plate reader.

  • Calculate the total cell growth and determine the IC₅₀ value for this compound using non-linear regression analysis.[8]

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellbased Cell-Based Proliferation Assay Kinase_Reaction 1. Set up Kinase Reaction (FLT3, Substrate, ATP) Add_Inhibitor 2. Add this compound or DMSO Kinase_Reaction->Add_Inhibitor Incubate_1 3. Incubate 30 min Add_Inhibitor->Incubate_1 Stop_Reaction 4. Stop with EDTA Incubate_1->Stop_Reaction Detect_Phosphorylation 5. Add Detection Reagents Stop_Reaction->Detect_Phosphorylation Readout_1 6. Measure Fluorescence Polarization Detect_Phosphorylation->Readout_1 Plate_Cells 1. Plate MV4-11 Cells Add_Compound 2. Add this compound or DMSO Plate_Cells->Add_Compound Incubate_2 3. Incubate 72 hours Add_Compound->Incubate_2 Add_Reagent 4. Add CellTiter-Glo Incubate_2->Add_Reagent Readout_2 5. Measure Luminescence Add_Reagent->Readout_2

Workflow for in vitro and cell-based assays with this compound.

References

Technical Guide: Downstream Signaling Pathways Affected by TCS 359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase critical in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations leading to the constitutive activation of FLT3 are common drivers in acute myeloid leukemia (AML), making it a key therapeutic target.[2][3] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the affected cellular cascades.

Core Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site within the kinase domain of the FLT3 receptor. This action prevents the autophosphorylation of the receptor, a critical step in its activation. The inhibition of FLT3 autophosphorylation subsequently blocks the recruitment and activation of downstream signaling proteins, leading to a reduction in cell proliferation and the induction of apoptosis in cells harboring activating FLT3 mutations.[3][4]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key IC50 values, providing a measure of the compound's potency.

Target/ProcessCell LineIC50 ValueReference
FLT3 Kinase Activity-42 nM[1][4]
Cell ProliferationMV4-11340 nM[1][4]

Downstream Signaling Pathways

Constitutive activation of FLT3, particularly through internal tandem duplication (ITD) mutations, leads to the aberrant activation of several key downstream signaling pathways that promote cell survival and proliferation. This compound, by inhibiting the initial FLT3 autophosphorylation, effectively dampens these pro-leukemic signals. The primary pathways affected are the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades.[2][5][6]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Upon FLT3 activation, PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT. This recruitment allows for the phosphorylation and subsequent activation of AKT by upstream kinases. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting pro-apoptotic proteins and to stimulate cell growth and proliferation. Inhibition of FLT3 by this compound is expected to decrease the phosphorylation of AKT (at Ser473 and Thr308), thereby inactivating this pathway.[2][3]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 PI3K PI3K FLT3->PI3K Activation AKT AKT PI3K->AKT Activation Downstream_AKT Downstream Effectors AKT->Downstream_AKT Phosphorylation TCS359 This compound TCS359->FLT3 Inhibition

Diagram 1. Simplified PI3K/AKT signaling pathway inhibited by this compound.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of FLT3 leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase Ras. Activated Ras initiates a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK (also known as MAPK1/2). Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that drive the expression of genes involved in cell cycle progression and proliferation. By inhibiting FLT3, this compound is anticipated to reduce the phosphorylation of ERK (at Thr202/Tyr204), thereby attenuating this pro-proliferative signaling.[2][5]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Ras Ras FLT3->Ras Activation RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Activation TCS359 This compound TCS359->FLT3 Inhibition

Diagram 2. Simplified MAPK/ERK signaling pathway inhibited by this compound.
JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling route activated by FLT3, particularly in the context of FLT3-ITD mutations. Upon FLT3 activation, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins, most notably STAT5. Once recruited, STAT5 is phosphorylated by JAKs, leading to its dimerization and translocation to the nucleus. In the nucleus, STAT5 dimers bind to the promoters of target genes, regulating the expression of proteins involved in cell survival and proliferation. Inhibition of FLT3 by this compound is expected to lead to a decrease in the phosphorylation of STAT5, thus inhibiting its transcriptional activity.[2][6]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 JAK JAK FLT3->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 p-STAT5 Dimer STAT5->pSTAT5 Gene_Expression Gene Expression pSTAT5->Gene_Expression Regulation TCS359 This compound TCS359->FLT3 Inhibition

Diagram 3. Simplified JAK/STAT signaling pathway inhibited by this compound.

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay is designed to measure the direct inhibitory effect of this compound on the kinase activity of the isolated human FLT3 receptor.[4]

Materials:

  • Recombinant human FLT3 kinase domain (e.g., FLT3 571-993)

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • MgCl2

  • This compound dissolved in DMSO

  • Fluorescein-labeled phosphopeptide

  • Anti-phosphotyrosine antibody

  • EDTA

  • Assay buffer

Procedure:

  • Prepare a reaction mixture containing 10 nM FLT3 kinase, 20 µg/mL poly(Glu, Tyr), 150 µM ATP, and 5 mM MgCl2 in the assay buffer.

  • Add this compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the kinase reaction by adding EDTA.

  • Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody to the wells.

  • Incubate for 30 minutes at room temperature to allow for binding.

  • Measure the fluorescence polarization. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[4]

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (FLT3, Substrate, ATP, MgCl2) B Add this compound or DMSO A->B C Incubate at RT (30 min) B->C D Stop Reaction with EDTA C->D E Add Detection Reagents (Fluorescent Peptide, Antibody) D->E F Incubate at RT (30 min) E->F G Measure Fluorescence Polarization F->G H Calculate IC50 G->H

Diagram 4. Workflow for an in vitro FLT3 kinase assay.
Cell-Based Proliferation Assay

This assay measures the effect of this compound on the proliferation of a human acute myeloid leukemia cell line, such as MV4-11, which expresses a constitutively activated mutant FLT3.[4]

Materials:

  • MV4-11 cells

  • RPMI media supplemented with 10% FBS and penicillin/streptomycin

  • GM-CSF (optional, depending on cell line requirements)

  • This compound dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Plate MV4-11 cells at a density of 10,000 cells per well in 100 µL of complete RPMI media in a 96-well plate.

  • Add serial dilutions of this compound or 0.1% DMSO (vehicle control) to the wells.

  • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • To measure cell viability, add an equal volume of CellTiter-Glo® reagent to each well.

  • Incubate for a short period according to the manufacturer's instructions to stabilize the luminescent signal.

  • Quantify the luminescence using a luminometer.

  • Calculate the IC50 value for cell proliferation by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration.[4]

Western Blot Analysis of Downstream Signaling

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT, MAPK/ERK, and STAT5 pathways following treatment with this compound.[7]

Materials:

  • FLT3-mutant cell line (e.g., MV4-11)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

  • Primary antibodies (specific for total and phosphorylated forms of FLT3, AKT, ERK, and STAT5)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (e.g., ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Treat the FLT3-mutant cells with various concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoretic separation.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis of the protein bands to quantify the levels of phosphorylated proteins relative to their total protein levels and a loading control (e.g., β-actin or GAPDH).[7]

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary and Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Densitometric Analysis H->I

Diagram 5. General workflow for Western blot analysis.

Conclusion

This compound is a potent inhibitor of FLT3 kinase activity, which translates into the effective suppression of key downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT cascades. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other FLT3 inhibitors. A thorough understanding of the impact of these compounds on cellular signaling is paramount for their development as targeted therapies for AML and other malignancies driven by aberrant FLT3 activity.

References

In Vitro Efficacy of TCS 359: A Technical Guide for FLT3 Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vitro studies utilizing TCS 359, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This document details the mechanism of action of this compound, its inhibitory activity, and provides established experimental protocols for assessing its effects on cell viability, apoptosis, and intracellular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of FLT3-driven malignancies and the development of targeted therapeutic agents.

Quantitative Analysis of this compound Activity

This compound is a 2-acylaminothiophene-3-carboxamide that demonstrates high potency and selectivity for the FLT3 receptor tyrosine kinase.[1] Its inhibitory effects have been quantified in both biochemical and cellular assays, with key data summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
FLT342Kinase Assay

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Antiproliferative Activity of this compound

Cell LineIC50 (nM)Description
MV4-11340Human acute myelogenous leukemia cell line expressing a constitutively active mutant FLT3.[2][3]

FLT3 Signaling and Mechanism of Action of this compound

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[4] In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, driving uncontrolled cell growth and survival.[5]

Upon ligand binding, or as a result of activating mutations, FLT3 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events. These signaling pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, all of which are central to cell cycle regulation and the inhibition of apoptosis.[6]

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of FLT3.[7] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of its downstream signaling pathways and ultimately leading to a reduction in cell proliferation and the induction of apoptosis in FLT3-dependent cancer cells.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_receptor FLT3 Receptor PI3K PI3K FLT3_receptor->PI3K RAS RAS FLT3_receptor->RAS JAK JAK FLT3_receptor->JAK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation TCS_359 This compound TCS_359->FLT3_receptor Inhibition

Figure 1: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays to evaluate the efficacy of this compound.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • 96-well clear-bottom plates

  • This compound (dissolved in DMSO)

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[4]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.[4]

  • Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only) and a no-cell control (medium only).[4]

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • Add 20 µL of MTS or MTT reagent to each well.[4]

  • Incubate for 2-4 hours at 37°C.[4]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[4]

Figure 2: Workflow for the cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • Leukemia cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells and treat with desired concentrations of this compound for the appropriate duration.

  • Harvest cells by centrifugation and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Add 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[4]

Caspase-Glo® 3/7 Assay

This luminescent assay measures caspase-3 and -7 activities, which are key effectors of apoptosis.

Materials:

  • Leukemia cell lines

  • White-walled 96-well plates

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate to room temperature.

  • Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[8]

  • Mix on a plate shaker for 30 seconds.[9]

  • Incubate at room temperature for at least 30 minutes.[9]

  • Measure luminescence with a luminometer.

Western Blot Analysis

This technique is used to detect the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

  • Leukemia cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., β-actin).[4]

  • HRP-conjugated secondary antibodies

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cells with this compound for the desired time, then harvest and lyse the cells in ice-cold lysis buffer.[4]

  • Determine the protein concentration of the lysates.[4]

  • Denature the protein samples by boiling in Laemmli buffer.[4]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2]

  • Incubate the membrane with primary antibodies overnight at 4°C.[4]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.[4]

Figure 3: General workflow for Western blot analysis.

References

Technical Guide: The Inhibitory Effect of TCS 359 on MV4-11 Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of TCS 359, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). It details the compound's mechanism of action and its specific anti-proliferative effects on the MV4-11 human acute myeloid leukemia (AML) cell line, which harbors a constitutively activating FLT3 internal tandem duplication (FLT3-ITD) mutation. This guide includes quantitative efficacy data, detailed experimental protocols for assessing its activity, and diagrams of the relevant signaling pathways and workflows.

Introduction to this compound and the MV4-11 Model

Acute Myeloid Leukemia (AML) is a hematologic malignancy where genetic mutations drive uncontrolled proliferation of myeloid precursors. One of the most common mutations in AML is the internal tandem duplication within the FLT3 gene (FLT3-ITD), which leads to constitutive activation of the FLT3 receptor tyrosine kinase, promoting abnormal cell growth and survival.[1][2] This makes FLT3 a critical therapeutic target.

This compound is a 2-acylaminothiophene-3-carboxamide compound identified as a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[3][4] Its efficacy is frequently evaluated using the MV4-11 cell line , a core in vitro model in AML research.[2] Established from a patient with B-myelomonocytic leukemia, the MV4-11 cell line is homozygous for the FLT3-ITD mutation, rendering its proliferation highly dependent on the FLT3 signaling pathway.[2][5][6] This dependency makes it an ideal system for screening and validating the mechanism of action of FLT3 inhibitors like this compound.[2]

Mechanism of Action of this compound

This compound exerts its anti-proliferative effects by directly inhibiting the kinase activity of the FLT3 receptor.[5] In FLT3-ITD-positive cells like MV4-11, the receptor is perpetually active, leading to the continuous phosphorylation and activation of several downstream pro-survival and proliferative signaling pathways, including STAT5, RAS/MAPK (ERK), and PI3K/AKT.[7][8]

By binding to the FLT3 kinase domain, this compound blocks its auto-phosphorylation, thereby preventing the initiation of these downstream signals. This inhibition leads to cell cycle arrest and the induction of apoptosis, ultimately reducing the proliferation of the leukemic cells.[7][8]

FLT3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 phosphorylates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K pSTAT5 p-STAT5 STAT5->pSTAT5 MAPK MAPK/ERK RAS->MAPK AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) pSTAT5->Proliferation MAPK->Proliferation AKT->Proliferation TCS359 This compound TCS359->FLT3 inhibits

Caption: Inhibition of the FLT3-ITD signaling pathway by this compound.

Quantitative Data: In Vitro Efficacy of this compound

The potency of this compound has been quantified through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the FLT3 kinase and its effectiveness in halting the proliferation of FLT3-ITD-dependent cells.

Assay TypeTargetCell LineIC50 ValueReference(s)
Kinase AssayFLT3 Receptor Tyrosine KinaseN/A42 nM[1][3][4]
Cell Proliferation AssayMV4-11 Cell ProliferationMV4-11340 nM[1][3][4]

Experimental Protocols

Reproducible assessment of this compound's activity relies on standardized protocols. Below are detailed methodologies for key experiments.

This protocol measures cell viability by quantifying ATP, which indicates the presence of metabolically active cells.

  • Cell Culture:

    • Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4][9]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

    • Ensure cells are in the logarithmic growth phase before plating.

  • Assay Procedure:

    • Count cells and adjust the density to 2 x 10^5 cells/mL in complete growth medium.

    • Seed 10,000 cells (in 50-100 µL) per well into an opaque-walled 96-well plate.[4][9]

    • Prepare serial dilutions of this compound in DMSO and then further dilute in culture medium. Add the compound dilutions to the wells. Include a vehicle control (e.g., 0.1% DMSO).[4]

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[4]

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[4]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Calculate IC50 values using non-linear regression analysis with a variable slope equation in a suitable software package (e.g., GraphPad Prism).[4]

Proliferation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture Culture MV4-11 Cells (Logarithmic Phase) Seed_Cells Seed 10,000 cells/well in 96-well plate Culture->Seed_Cells Prepare_Compound Prepare Serial Dilutions of this compound Add_Compound Add Compound Dilutions & Vehicle Control Prepare_Compound->Add_Compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_CTG Add CellTiter-Glo® Reagent Incubate->Add_CTG Measure Measure Luminescence Add_CTG->Measure Normalize Normalize Data to Vehicle Control Measure->Normalize Calculate_IC50 Calculate IC50 via Non-linear Regression Normalize->Calculate_IC50

Caption: Experimental workflow for the MV4-11 cell proliferation assay.

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the isolated FLT3 kinase domain.

  • Reagents:

    • Recombinant human FLT3 kinase domain (e.g., FLT3 571-993).[4]

    • Poly(Glu, Tyr) 4:1 as a substrate.[4]

    • ATP and MgCl2.

    • Fluorescein-labeled phosphopeptide and anti-phosphotyrosine antibody.[4]

    • This compound diluted in DMSO.

  • Assay Procedure:

    • Set up the kinase reaction in a suitable microplate. The reaction mixture should contain FLT3 enzyme (e.g., 10 nM), substrate (e.g., 20 µg/mL poly(Glu,Tyr)), ATP (e.g., 150 µM), MgCl2 (e.g., 5 mM), and varying concentrations of this compound (or DMSO vehicle).[4]

    • Incubate the reaction at room temperature for 30 minutes.[4]

    • Stop the reaction by adding EDTA.[4]

    • Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody to the wells.

    • Incubate for an additional 30 minutes at room temperature to allow for antibody binding.[4]

    • Read the fluorescence polarization on a suitable plate reader. Increased inhibition of the kinase results in less phosphorylated substrate, leading to a lower polarization signal.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase. It demonstrates significant anti-proliferative activity against the FLT3-ITD-positive MV4-11 AML cell line with a nanomolar IC50 value. The mechanism of action involves the direct inhibition of the FLT3 kinase, leading to the shutdown of critical downstream survival and proliferation pathways. The provided protocols offer robust methods for quantifying the cellular and enzymatic efficacy of this compound and similar compounds, making it a valuable tool for researchers in the field of targeted cancer therapy.

References

Understanding the Potency of TCS 359: A Technical Guide to its IC50 Value

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the half-maximal inhibitory concentration (IC50) of TCS 359, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3). A comprehensive understanding of its inhibitory activity is crucial for its application in research and potential therapeutic development, particularly in the context of diseases like acute myeloid leukemia (AML).

Quantitative Inhibitory Activity of this compound

This compound demonstrates potent inhibitory effects on both the isolated FLT3 enzyme and on cancer cell lines expressing a constitutively active form of the kinase. The IC50 values are summarized below, providing a clear comparison of its activity in enzymatic and cellular contexts.

TargetAssay TypeIC50 ValueReference
FLT3 Receptor Tyrosine KinaseIn vitro Kinase Assay (Fluorescence Polarization)42 nM[1][2][3][4][5][6][7]
MV4-11 Human Acute Myeloid Leukemia CellsCell Proliferation Assay340 nM[1][2][4][5][6]
HL-60 Human Promyelocytic Leukemia CellsCell Proliferation Assay> 100 µM[5]
K562 Human Chronic Myelogenous Leukemia CellsCell Proliferation Assay> 100 µM[5]

Experimental Protocols

The determination of the IC50 values for this compound involves specific and reproducible experimental methodologies. The following sections detail the protocols for the key assays cited.

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the isolated human FLT3 kinase domain.

Principle: The assay measures the inhibition of the phosphorylation of a fluorescently labeled peptide substrate by the FLT3 kinase. The binding of a phosphotyrosine-specific antibody to the phosphorylated peptide results in a high fluorescence polarization signal. Inhibition of the kinase by this compound leads to less phosphorylation and a lower polarization signal.

Materials:

  • Isolated human FLT3 kinase domain (e.g., FLT3 571-993)

  • Fluorescein-labeled phosphopeptide substrate (e.g., from Panvera Phospho-Tyrosine Kinase Kit)

  • Anti-phosphotyrosine antibody

  • ATP (Adenosine triphosphate)

  • MgCl2 (Magnesium chloride)

  • Poly(Glu, Tyr) peptide

  • This compound (dissolved in DMSO)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Assay buffer

  • Microplate reader capable of fluorescence polarization measurements

Procedure:

  • Kinase Reaction: The kinase reaction is performed at room temperature for 30 minutes. The reaction mixture contains 10 nM FLT3, 20 µg/mL poly(Glu, Tyr), 150 µM ATP, 5 mM MgCl2, and varying concentrations of this compound (or 1% DMSO as a vehicle control) in an appropriate buffer.[2]

  • Stopping the Reaction: The kinase reaction is terminated by the addition of EDTA.[2]

  • Detection: The fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody are added to the reaction mixture and incubated for 30 minutes at room temperature.[2]

  • Measurement: The fluorescence polarization is measured using a suitable microplate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a non-linear regression model using software such as GraphPad Prism.[2]

Cell Proliferation Assay (MV4-11 Cells)

This assay assesses the ability of this compound to inhibit the growth of the human acute myeloid leukemia cell line MV4-11, which expresses a constitutively activated FLT3 mutant.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • MV4-11 cells

  • RPMI media supplemented with 10% FBS and penicillin/streptomycin

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • CellTiter-Glo® reagent

  • Luminometer

Procedure:

  • Cell Plating: MV4-11 cells are seeded into 96-well plates at a density of 10,000 cells per well in 100 µL of RPMI media containing 10% FBS, penicillin/streptomycin, and 0.2 ng/mL GM-CSF.[2]

  • Compound Treatment: Various dilutions of this compound or a 0.1% DMSO vehicle control are added to the wells.[2]

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[2]

  • Viability Measurement: An equal volume of CellTiter-Glo® reagent is added to each well, and the luminescence is quantified using a luminometer.[2]

  • Data Analysis: The total cell growth is determined by the difference in luminescence between day 0 and day 3. IC50 values are calculated using non-linear regression analysis with a variable slope equation in software like GraphPad Prism.[2]

Visualizing the Mechanisms

To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow_ic50 cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay invitro_start Prepare Reaction Mix (FLT3, Substrate, ATP, MgCl2) invitro_compound Add this compound (Varying Concentrations) invitro_start->invitro_compound invitro_incubate Incubate 30 min at Room Temperature invitro_compound->invitro_incubate invitro_stop Stop Reaction (Add EDTA) invitro_incubate->invitro_stop invitro_detect Add Detection Reagents (Fluorescent Peptide, Antibody) invitro_stop->invitro_detect invitro_read Measure Fluorescence Polarization invitro_detect->invitro_read invitro_analyze Calculate IC50 (Non-linear Regression) invitro_read->invitro_analyze cellular_start Plate MV4-11 Cells (10,000 cells/well) cellular_compound Add this compound (Varying Concentrations) cellular_start->cellular_compound cellular_incubate Incubate 72 hours cellular_compound->cellular_incubate cellular_reagent Add CellTiter-Glo® Reagent cellular_incubate->cellular_reagent cellular_read Measure Luminescence cellular_reagent->cellular_read cellular_analyze Calculate IC50 (Non-linear Regression) cellular_read->cellular_analyze

Caption: Experimental workflows for determining the IC50 of this compound.

flt3_signaling_pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand (FLT3L) FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Dimerization->MAPK_ERK TCS359 This compound TCS359->Dimerization Proliferation Cell Proliferation, Survival, Differentiation PI3K_AKT->Proliferation MAPK_ERK->Proliferation

Caption: The FLT3 signaling pathway and the inhibitory action of this compound.

The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a critical role in the normal development of hematopoietic stem and progenitor cells.[1] Upon binding of its ligand (FLT3L), the receptor dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades.[1] These pathways, primarily the MAPK/ERK and PI3K/AKT pathways, are central to regulating cell proliferation, differentiation, and survival.[1] Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, a key driver in the pathogenesis of acute myeloid leukemia (AML).[1] this compound exerts its effect by potently inhibiting the tyrosine kinase activity of FLT3, thereby blocking these downstream signals and inhibiting the proliferation of cells dependent on this pathway.

References

The selectivity profile of TCS 359 against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase selectivity profile of TCS 359, a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3). This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes key signaling pathways and experimental workflows.

Executive Summary

This compound is a 2-acylaminothiophene-3-carboxamide that has demonstrated significant and selective inhibitory activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1] The compound's efficacy in inhibiting both the isolated FLT3 enzyme and the proliferation of leukemia cells expressing constitutively active FLT3 highlights its potential as a targeted therapeutic agent. This guide offers a comprehensive overview of its biochemical and cellular activity.

Quantitative Kinase Inhibition Profile

This compound has been characterized as a potent inhibitor of FLT3 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2][3][4][5][6][7] While it is consistently described as being highly selective for FLT3 over a panel of 22 other kinases, the specific quantitative data for this selectivity panel is not publicly available in the primary literature.[2][6]

Table 1: Potency of this compound against FLT3 and a FLT3-driven cell line.

TargetAssay TypeIC50 Value
FLT3 KinaseIn Vitro Kinase Assay42 nM[1][2][3][4][5][6][7]
MV4-11 CellsCell Proliferation Assay340 nM[1][3][4][5][6][7]

MV4-11 is a human acute myelogenous leukemia cell line expressing a constitutively active mutant FLT3.[3][4]

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory activity of this compound.

In Vitro FLT3 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the isolated human FLT3 kinase domain.

Principle: The assay is based on fluorescence polarization (FP), where the inhibition of kinase activity is measured by a decrease in the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

  • Isolated kinase domain of human FLT3 receptor (e.g., FLT3 571-993)

  • Fluorescein-labeled phosphopeptide substrate

  • Anti-phosphotyrosine antibody

  • Poly Glu4Tyr

  • ATP

  • MgCl2

  • EDTA

  • This compound (dissolved in DMSO)

  • Assay buffer

Procedure:

  • The FLT3 kinase reaction is prepared with 10 nM FLT3, 20 µg/mL poly Glu4Tyr, 150 µM ATP, and 5 mM MgCl2 in an appropriate buffer.

  • This compound is added at various concentrations (typically a serial dilution) to the kinase reaction mixture. A vehicle control (DMSO) is also included.

  • The reaction is incubated at room temperature for 30 minutes.

  • The kinase reaction is terminated by the addition of EDTA.

  • The fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody are added to the mixture.

  • The mixture is incubated for an additional 30 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • The fluorescence polarization is measured using a suitable plate reader.

  • IC50 values are calculated using non-linear regression analysis.

Cell-Based Proliferation Assay (MV4-11)

This assay determines the anti-proliferative effect of this compound on a human leukemia cell line that is dependent on FLT3 signaling for its growth and survival.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to quantify the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • MV4-11 human acute myelogenous leukemia cells

  • RPMI media with 10% FBS and penicillin/streptomycin

  • GM-CSF (0.2 ng/mL)

  • This compound (dissolved in DMSO)

  • 96-well microplates

  • CellTiter-Glo® reagent

Procedure:

  • MV4-11 cells are seeded into 96-well plates at a density of 10,000 cells per well in 100 µL of complete RPMI media containing GM-CSF.

  • This compound is added to the wells at various concentrations. A vehicle control (0.1% DMSO) is also included.

  • The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • An equal volume of CellTiter-Glo® reagent is added to each well.

  • The plates are mixed on an orbital shaker to induce cell lysis.

  • Luminescence is quantified using a luminometer.

  • The total cell growth is determined by the difference in luminescence between day 0 and day 3.

  • IC50 values are calculated using non-linear regression analysis with a variable slope equation.

Visualizations

FLT3 Signaling Pathway

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the development of hematopoietic stem and progenitor cells.[2] Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cell proliferation and survival.[2] Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3 and its downstream pathways, contributing to the pathogenesis of acute myeloid leukemia.[2]

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds Dimerization Dimerization & Autophosphorylation FLT3R->Dimerization TCS359 This compound TCS359->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT5 STAT5 Dimerization->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Kinase Inhibition and Cell Viability

The following diagram illustrates the sequential steps involved in the in vitro kinase assay and the cell-based proliferation assay for evaluating this compound.

Experimental_Workflows cluster_0 In Vitro Kinase Assay (Fluorescence Polarization) cluster_1 Cell-Based Proliferation Assay (MV4-11) A1 Prepare FLT3 Kinase Reaction Mix A2 Add this compound (or DMSO control) A1->A2 A3 Incubate 30 min at Room Temp A2->A3 A4 Stop Reaction with EDTA A3->A4 A5 Add Fluorescent Peptide & Antibody A4->A5 A6 Incubate 30 min at Room Temp A5->A6 A7 Measure Fluorescence Polarization A6->A7 A8 Calculate IC50 A7->A8 B1 Seed MV4-11 Cells in 96-well Plate B2 Add this compound (or DMSO control) B1->B2 B3 Incubate for 72 hours B2->B3 B4 Add CellTiter-Glo® Reagent B3->B4 B5 Measure Luminescence B4->B5 B6 Calculate IC50 B5->B6

Caption: Workflow for in vitro and cell-based assays of this compound.

References

Methodological & Application

Application Notes and Protocols for TCS 359 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4][5] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). This compound demonstrates significant inhibitory activity against FLT3, making it a valuable tool for cancer research and drug development, particularly for AML.[2][3] This document provides detailed information on the solubility of this compound in DMSO, its biological activity, and protocols for its application in cell culture experiments.

Physicochemical and Biological Properties

PropertyValueSource
Molecular Weight 360.43 g/mol [4][5]
Formula C₁₈H₂₀N₂O₄S[4][5]
CAS Number 301305-73-7[3][4]
Purity ≥98%[3][4][5]

Solubility in DMSO

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For cell culture applications, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the desired working concentration in the cell culture medium.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source
DMSO1541.61[1]
DMSO≥9-[2]
DMSO10.8130[4][5]
DMSO3-[7]

Note: The solubility of this compound may be reduced by moisture-absorbing DMSO; it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1]

Biological Activity

This compound is a potent inhibitor of FLT3 kinase activity and shows antiproliferative effects in cell lines with activating FLT3 mutations.

TargetIC₅₀ (nM)Cell LineIC₅₀ (nM)Source
FLT342Human acute myelocytic leukemia (MV4-11)340[1][3][4]
FLT327Myelomonocytic leukemia (MV4-11)410[7]

Signaling Pathway of FLT3 Inhibition by this compound

This compound exerts its effect by inhibiting the autophosphorylation of the FLT3 receptor. This blockage prevents the activation of downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.

FLT3_Signaling_Pathway FLT3 Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes GRB2 GRB2 FLT3->GRB2 Activates SHP2 SHP2 FLT3->SHP2 Activates PI3K PI3K FLT3->PI3K Activates TCS359 This compound TCS359->FLT3 Inhibits Autophosphorylation RAS RAS GRB2->RAS SHP2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the FLT3 signaling cascade by this compound.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 3.60 mg of this compound (MW: 360.43 g/mol ) in 1 mL of anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[6][8]

General Cell Culture Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization may be required depending on the cell line and experimental design.

Cell_Culture_Workflow General Workflow for Cell Treatment with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 10 mM this compound stock solution in DMSO D Prepare working concentrations of this compound by diluting stock solution in culture medium A->D B Seed cells in culture plates C Allow cells to adhere/stabilize (e.g., 24 hours) B->C E Add diluted this compound or DMSO vehicle control to respective wells C->E D->E F Incubate for desired duration (e.g., 72 hours) E->F G Perform downstream analysis (e.g., proliferation assay, Western blot) F->G

Caption: A typical experimental workflow for cell-based assays.

Cell Proliferation Assay (MV4-11 Cells)

This protocol is adapted from a method used to determine the antiproliferative effects of this compound on the human acute myeloid leukemia cell line, MV4-11.[1]

  • Materials:

    • MV4-11 cells

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin

    • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

    • This compound stock solution (10 mM in DMSO)

    • Sterile 96-well plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

    • Luminometer

  • Procedure:

    • Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS, Penicillin/Streptomycin, and 0.2 ng/mL GM-CSF.[1]

    • Seed 10,000 cells per well in 100 µL of culture medium into a 96-well plate.[1]

    • Prepare serial dilutions of this compound in the culture medium from the 10 mM stock solution. A final concentration range of approximately 0.1 µM to 5 µM is a reasonable starting point.[1]

    • Add the diluted this compound or a DMSO vehicle control (at the same final concentration as the highest this compound dose) to the wells. The final DMSO concentration in the culture medium should ideally be kept below 0.1% to minimize solvent toxicity.

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[1]

    • At the end of the incubation period, measure cell viability using the CellTiter-Glo® reagent according to the manufacturer's instructions. This involves adding an equal volume of the reagent to each well and quantifying the luminescent signal.[1]

    • Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the log concentration of this compound.

Safety and Handling

This compound is intended for laboratory research use only. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper storage, handling, and use of TCS 359 powder, a potent Fms-like tyrosine kinase 3 (FLT3) inhibitor. Adherence to these protocols is crucial for maintaining the compound's stability, ensuring experimental accuracy, and promoting laboratory safety.

Chemical Information

  • Product Name: this compound

  • Synonyms: 2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, FLT-3 Inhibitor[1]

  • CAS Number: 301305-73-7[2][3][4]

  • Molecular Formula: C₁₈H₂₀N₂O₄S[3]

  • Molecular Weight: 360.43 g/mol [2][3]

  • Appearance: Light yellow to brown powder or crystals[5]

Recommended Storage Conditions

Proper storage of this compound powder is essential to maintain its integrity and activity over time. The following table summarizes the recommended storage conditions for both the solid powder and its solutions.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder 0 - 4°CShort-term (days to weeks)Dry and dark.[2]
-20°CLong-term (months to years)[2]Can be stored for up to 3 years.[6]
Solution in DMSO 4°CUp to 2 weeksTightly sealed vials.[3]
-20°CUp to 1 month[3][4][6]Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[4]
-80°CUp to 6 months[3][4]Aliquot to avoid repeated freeze-thaw cycles.[3]

Chemical Stability and Handling

This compound is stable under the recommended storage conditions.[4] However, it is important to be aware of the following to ensure safe handling and prevent degradation:

  • Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]

  • Personal Protective Equipment (PPE): When handling the powder, it is recommended to wear a lab coat, safety glasses, and chemical-resistant gloves.[4][7]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[4][7]

  • Contamination: Avoid moisture, as it can reduce the solubility of the compound in DMSO.[6]

Experimental Protocols

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator

Procedure:

  • Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[3]

  • Weighing: Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock solution, weigh out 3.60 mg of this compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex or sonicate the solution until the powder is completely dissolved. This compound is soluble in DMSO up to 25 mM or 30 mM.[8]

  • Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[3][7]

  • Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3][4]

This protocol provides a general workflow for assessing the inhibitory activity of this compound against FLT3 kinase.

Materials:

  • This compound stock solution in DMSO

  • Recombinant FLT3 kinase

  • Kinase buffer

  • ATP

  • Substrate (e.g., a fluorescently labeled peptide)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the appropriate assay buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: In a microplate, add the diluted this compound or vehicle control.

  • Enzyme and Substrate Addition: Add the FLT3 kinase and the specific substrate to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the kinase reaction.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method and a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the FLT3 signaling pathway and the general workflow for handling and storing this compound.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation TCS359 This compound TCS359->Dimerization Inhibits

Caption: Fms-like Tyrosine Kinase 3 (FLT3) Signaling Pathway and Inhibition by this compound.

TCS359_Storage_Workflow cluster_receiving Receiving cluster_storage_powder Powder Storage cluster_preparation Stock Solution Preparation cluster_storage_solution Solution Storage Receive Receive this compound Powder ShortTermPowder Short-term Storage (0-4°C) Receive->ShortTermPowder LongTermPowder Long-term Storage (-20°C) Receive->LongTermPowder Equilibrate Equilibrate to Room Temp ShortTermPowder->Equilibrate LongTermPowder->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot ShortTermSolution Short-term Storage (4°C or -20°C) Aliquot->ShortTermSolution LongTermSolution Long-term Storage (-80°C) Aliquot->LongTermSolution Use Use in Experiments ShortTermSolution->Use LongTermSolution->Use

Caption: Recommended Workflow for Handling and Storing this compound.

References

Application Notes & Protocols: Preparation of TCS 359 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCS 359 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), with an IC50 of 42 nM.[1][2][3][4][5] It is a valuable tool for in vitro and in vivo studies investigating hematological malignancies, such as acute myeloid leukemia (AML), where FLT3 mutations are prevalent.[6] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Data Presentation: Quantitative Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

ParameterValueSource(s)
Molecular Weight 360.43 g/mol [1][3][6][7]
Appearance Solid powder[1][8]
Purity >98% or >99%[1][6]
Solubility in DMSO Up to 25 mM, 30 mM, or 15 mg/mL (~41.6 mM)[6][7]
Solubility in Water Insoluble[1][4][7]
Solubility in Ethanol Insoluble[4][7]
Powder Storage Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[1] Can be stored for up to 3 years at -20°C.[7][1][7]
Stock Solution Storage Short-term (1 month) at -20°C; Long-term (6 months to 1 year) at -80°C.[2][3][7] Protect from light.[2][8][2][3][7][8]

Experimental Protocol: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.60 mg of this compound (Molecular Weight = 360.43 g/mol ).

    • Calculation: Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Example: 0.001 L x 0.010 mol/L x 360.43 g/mol x 1000 mg/g = 3.60 mg

  • Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder. It is recommended to use fresh DMSO as absorbed moisture can reduce the solubility of the compound.[7]

  • Dissolution: Vortex the solution for several minutes until the this compound is completely dissolved.[9] Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but do not overheat. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[7][10]

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[2][3][7] Ensure the vials are tightly sealed. For optimal stability, protect the stock solution from light.[2][8]

Safety Precautions:

  • This compound is for research use only and not for human or veterinary use.[1]

  • Handle the compound and its solutions in a well-ventilated area.[8]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation, and contact with skin and eyes.[8] In case of contact, wash the affected area with plenty of soap and water.[8]

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage start Start acclimatize Acclimatize this compound Powder to Room Temp start->acclimatize weigh Weigh this compound acclimatize->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store_short Short-Term Storage (-20°C, <1 month) aliquot->store_short or store_long Long-Term Storage (-80°C, <1 year) aliquot->store_long end Ready for Use store_short->end store_long->end

Caption: Workflow for preparing and storing this compound stock solutions.

Diagram 2: this compound Signaling Pathway Inhibition

G FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Activates TCS359 This compound TCS359->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Application Notes and Protocols: TCS 359 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TCS 359 is a potent and selective, ATP-competitive inhibitor of the Fms-like tyrosine kinase-3 (FLT3) receptor.[1][2] FLT3 is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic stem and progenitor cells.[3][4] Dysregulation of FLT3 signaling, often due to mutations, is a significant driver in the pathogenesis of Acute Myeloid Leukemia (AML).[3][4] Consequently, FLT3 has become a key target for therapeutic intervention.[3] In vitro kinase assays are fundamental for characterizing the potency and selectivity of inhibitors like this compound in a controlled, cell-free environment.[5] These application notes provide detailed protocols for assessing the inhibitory activity of this compound against FLT3 using a fluorescence polarization assay and a cell-based proliferation assay.

Data Presentation

Biochemical and Physical Properties of this compound
PropertyValueReference
IUPAC Name 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide[3]
Synonyms Flt-3 inhibitor, TCS359[2][3]
Molecular Formula C₁₈H₂₀N₂O₄S[3]
Molecular Weight 360.43 g/mol
CAS Number 301305-73-7[3]
Purity ≥98% (HPLC)
Solubility Soluble in DMSO to 25 mM or 30 mM[3]
Inhibitory Activity of this compound (IC₅₀ Values)
Target / Cell LineAssay TypeIC₅₀ ValueReference
FLT3 Kinase In Vitro Kinase Assay (FP)42 nM[1][3][6]
MV4-11 Cells Cell Proliferation Assay340 nM[1][3][6]
HL-60 Cells Cell Proliferation Assay> 100 µM[6]
K562 Cells Cell Proliferation Assay> 100 µM[6]

FLT3 Signaling Pathway and this compound Mechanism of Action

Fms-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that, upon binding its ligand (FLT3L), dimerizes and undergoes autophosphorylation. This activation initiates downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are critical for promoting cell proliferation, differentiation, and survival.[3] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of FLT3 and preventing the transfer of a phosphate (B84403) group from ATP to its substrates, thereby blocking downstream signaling.[1][2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds Dimer Dimerization & Autophosphorylation FLT3->Dimer Activates PI3K PI3K Dimer->PI3K GRB2 GRB2 / SHP2 Dimer->GRB2 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation RAS RAS/RAF/MEK GRB2->RAS ERK ERK RAS->ERK ERK->Proliferation TCS359 This compound TCS359->Dimer Inhibits FP_Assay_Workflow cluster_prep cluster_reaction cluster_detection prep_compound 1. Prepare this compound Serial Dilutions add_reagents 3. Add Kinase, Substrate, & this compound to Plate prep_compound->add_reagents prep_reagents 2. Prepare Kinase, Substrate, ATP Mixes prep_reagents->add_reagents start_reaction 4. Add ATP/MgCl₂ to Initiate Reaction add_reagents->start_reaction incubate_reaction 5. Incubate 30 min at Room Temp start_reaction->incubate_reaction stop_reaction 6. Add EDTA to Stop Reaction incubate_reaction->stop_reaction add_detection 7. Add FP-Peptide & Antibody stop_reaction->add_detection incubate_detection 8. Incubate 30 min at Room Temp add_detection->incubate_detection read_plate 9. Read Fluorescence Polarization incubate_detection->read_plate Cell_Assay_Workflow cluster_prep cluster_treatment cluster_readout cluster_analysis plate_cells 1. Plate 10,000 MV4-11 cells per well add_compound 2. Add this compound dilutions or DMSO control plate_cells->add_compound incubate_cells 3. Incubate for 72 hours at 37°C, 5% CO₂ add_compound->incubate_cells add_ctg 4. Add CellTiter-Glo® Reagent to each well incubate_cells->add_ctg incubate_lysis 5. Incubate 10 min at Room Temp add_ctg->incubate_lysis read_lumi 6. Measure Luminescence incubate_lysis->read_lumi calc_ic50 7. Normalize data and calculate IC₅₀ value read_lumi->calc_ic50

References

Application Notes and Protocols for Western Blot Analysis of p-FLT3 Using TCS 359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing TCS 359, a potent and selective FLT3 inhibitor, to analyze the phosphorylation status of FMS-like tyrosine kinase 3 (FLT3) via Western blot. This protocol is intended for researchers in academia and the pharmaceutical industry engaged in cancer research, particularly in the context of hematological malignancies like Acute Myeloid Leukemia (AML), where FLT3 mutations are prevalent.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase pivotal for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, result in constitutive activation of the receptor. This uncontrolled signaling drives the pathogenesis of a significant portion of Acute Myeloid Leukemia (AML) cases and is associated with a poor prognosis.[2][3] Consequently, FLT3 has become a critical therapeutic target in AML.[1]

This compound is a 2-acylaminothiophene-3-carboxamide that acts as a potent and selective inhibitor of FLT3.[4][5] By targeting the kinase activity of FLT3, this compound is expected to block its autophosphorylation and downstream signaling cascades, ultimately leading to reduced proliferation and apoptosis in FLT3-mutated cells.[6][7] Western blotting is a fundamental technique to directly measure the inhibition of FLT3 phosphorylation (p-FLT3) and thereby assess the cellular activity of inhibitors like this compound.

Mechanism of Action

Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes, leading to autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][8] This phosphorylation event creates docking sites for various downstream signaling proteins, activating pro-survival and proliferative pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[9][10][11] In AML with FLT3 mutations, this process becomes ligand-independent and constitutive.[2] this compound, as a tyrosine kinase inhibitor, is designed to prevent this autophosphorylation, thereby inactivating the oncogenic signaling.

Data Presentation

Quantitative Data Summary of this compound
ParameterValueCell Line/Assay ConditionReference
IC₅₀ (FLT3 Kinase Activity) 42 nMIn vitro kinase assay[4][5][6][7][12][13]
IC₅₀ (Cell Proliferation) 340 nMMV4-11 (Human acute myelocytic leukemia)[4][5][6][12][13]

Signaling Pathway and Experimental Workflow

FLT3 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the FLT3 signaling cascade and the point of inhibition by this compound.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation PI3K PI3K/AKT Pathway pFLT3->PI3K RAS RAS/MAPK Pathway pFLT3->RAS STAT5 STAT5 Pathway pFLT3->STAT5 Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation FLT3L FLT3 Ligand FLT3L->FLT3 Binding & Dimerization TCS359 This compound TCS359->pFLT3 Inhibition WB_Workflow A 1. Cell Culture & Treatment (e.g., MV4-11 cells + this compound) B 2. Cell Lysis (with protease/phosphatase inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking (e.g., 5% BSA in TBST) E->F G 7. Primary Antibody Incubation (anti-p-FLT3, anti-total FLT3) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis (Densitometry) I->J

References

Application Notes and Protocols for TCS 359 Treatment in Responsive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3] Activating mutations in the FLT3 gene are prevalent in Acute Myeloid Leukemia (AML), leading to constitutive activation of the receptor and downstream signaling pathways that promote cancer cell proliferation and survival.[1] this compound demonstrates significant antiproliferative effects in cell lines harboring these mutations, making it a valuable tool for cancer research and drug development. These application notes provide detailed information and protocols for utilizing this compound to study its effects on responsive cell lines.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the FLT3 tyrosine kinase domain, thereby blocking its autophosphorylation and subsequent activation. This inhibition disrupts downstream signaling cascades, primarily the PI3K/AKT, MAPK/ERK, and STAT5 pathways, which are critical for cell cycle progression, proliferation, and the inhibition of apoptosis.[4][5][6] In cell lines with activating FLT3 mutations, such as the internal tandem duplication (FLT3-ITD), this targeted inhibition leads to a significant reduction in cell viability.

Data Presentation: Cell Line Responsiveness to this compound

The sensitivity of various cell lines to this compound is dependent on their FLT3 mutation status. The following table summarizes the inhibitory concentration (IC50) values of this compound in representative AML cell lines.

Cell LineFLT3 StatusIC50 (Proliferation Assay)Description
MV4-11FLT3-ITD340 nM[1][2][3]Human acute myelogenous leukemia cell line, highly responsive to this compound.
MOLM-13FLT3-ITDNot explicitly found for this compoundHuman acute myeloid leukemia cell line, expected to be sensitive.
MOLM-14FLT3-ITDNot explicitly found for this compoundHuman acute myeloid leukemia cell line, expected to be sensitive.
HL-60FLT3-Wild Type> 100 µMHuman promyelocytic leukemia cell line, demonstrates resistance to this compound.

Visualization of Key Biological Processes

FLT3 Signaling Pathway and this compound Inhibition

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 TCS359 This compound TCS359->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Proliferation Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Survival

Caption: FLT3-ITD signaling and the inhibitory action of this compound.

Experimental Protocols

Cell Culture
  • Cell Lines: MV4-11 (FLT3-ITD positive) and HL-60 (FLT3-Wild Type) cells.

  • Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol determines the effect of this compound on the viability of cell lines.

  • Materials:

    • MV4-11 and HL-60 cells

    • RPMI-1640 media

    • This compound (stock solution in DMSO)

    • 96-well white, clear-bottom plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of media.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 10 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 72 hours at 37°C.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values using a non-linear regression analysis.

Western Blot Analysis of FLT3 Signaling

This protocol assesses the phosphorylation status of FLT3 and its downstream targets.

  • Materials:

    • MV4-11 cells

    • This compound

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (5% BSA in TBST)

    • Primary antibodies: anti-phospho-FLT3, anti-FLT3, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-phospho-STAT5, anti-STAT5, and a loading control (e.g., GAPDH).

    • HRP-conjugated secondary antibodies

    • ECL substrate

  • Procedure:

    • Seed MV4-11 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

    • Lyse cells in ice-cold lysis buffer and determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using ECL substrate and visualize with a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • Materials:

    • MV4-11 cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

    • Harvest cells, wash with cold PBS, and resuspend in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis start Start culture Cell Culture (MV4-11, HL-60) start->culture seed Seed Cells in Plates culture->seed prepare_tcs Prepare this compound Dilutions seed->prepare_tcs treat Treat Cells prepare_tcs->treat viability Cell Viability Assay (72h incubation) treat->viability western Western Blot (2-4h incubation) treat->western apoptosis Apoptosis Assay (24-48h incubation) treat->apoptosis readout Luminescence/Fluorescence /Chemiluminescence Reading viability->readout western->readout apoptosis->readout analyze Calculate IC50/ Quantify Bands/ Gate Populations readout->analyze interpret Interpret Results analyze->interpret end End interpret->end

References

Application Notes and Protocols for Determining Cell Viability Following Treatment with TCS 359

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target. This compound has demonstrated antiproliferative effects in human acute myelocytic leukemia cell lines, such as MV4-11, which harbor an activating FLT3 internal tandem duplication (ITD) mutation.[1][2]

These application notes provide a detailed protocol for assessing the effect of this compound on cell viability, a crucial step in preclinical drug development and cancer research. The described methods can be adapted for various cell lines and experimental setups to determine the cytotoxic and cytostatic effects of this compound.

Mechanism of Action of this compound

FLT3 is a receptor tyrosine kinase that, upon binding its ligand (FLT3L), dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by FLT3 include the MAPK/ERK and PI3K/AKT pathways, both of which are central to regulating cell cycle progression and inhibiting apoptosis. This compound acts as an ATP-competitive inhibitor of the FLT3 kinase domain, preventing its autophosphorylation and subsequent activation of these pro-survival signaling pathways.[3] This inhibition ultimately leads to decreased cell proliferation and viability in FLT3-dependent cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor Dimerization Dimerization & Autophosphorylation FLT3->Dimerization Activates FLT3L FLT3 Ligand FLT3L->FLT3 Binds PI3K PI3K Dimerization->PI3K GRB2 GRB2 Dimerization->GRB2 TCS359 This compound TCS359->Dimerization Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

A common and reliable method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of their viability.[4][5] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[4]

Materials and Reagents
  • Target cells (e.g., MV4-11, a human AML cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Protocol: Cell Viability Assay using MTT

This protocol is adapted for a 96-well plate format.

Cell_Viability_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment cluster_assay Day 5: Assay A Prepare Cell Suspension B Seed Cells into 96-well Plate A->B C Incubate Overnight B->C D Prepare this compound Dilutions E Add Compound to Cells D->E F Incubate for Desired Time (e.g., 72h) E->F G Add MTT Reagent H Incubate (2-4 hours) G->H I Add Solubilization Solution H->I J Incubate Overnight I->J K Read Absorbance at 570 nm J->K

References

Application Notes and Protocols for TCS 359 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1][2] Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell growth.[1] this compound exhibits significant antiproliferative effects in cell lines harboring these mutations, making it a valuable tool for cancer research and drug development.[1]

These application notes provide detailed protocols for utilizing this compound in common in vitro experiments, including a biochemical kinase assay and a cell-based proliferation assay. The information presented here is intended to guide researchers in designing and executing experiments to investigate the biological effects of this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FLT3 kinase.[3] By binding to the ATP-binding pocket of the FLT3 enzyme, it blocks the transfer of phosphate (B84403) from ATP to its downstream substrates. This inhibition disrupts the entire FLT3 signaling cascade, which includes key pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, ultimately leading to a reduction in cell proliferation and the induction of apoptosis in FLT3-dependent cancer cells.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Assay TypeTarget/Cell LineIC50 Value
Biochemical Kinase AssayFLT3 Kinase42 nM
Cell Proliferation AssayMV4-11340 nM
Cell Proliferation AssayHL-60> 100 µM
Cell Proliferation AssayK562> 100 µM

Note: The MV4-11 cell line is known to harbor the FLT3-ITD mutation, rendering it particularly sensitive to FLT3 inhibitors.[1] The HL-60 and K562 cell lines are FLT3 wild-type and serve as negative controls.[4]

Signaling Pathway

The signaling pathway downstream of FLT3 is complex and involves multiple interconnected cascades that regulate cell survival and proliferation. The diagram below illustrates the key components of the FLT3 signaling pathway and the point of inhibition by this compound.

FLT3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor ATP ATP PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK TCS359 This compound TCS359->FLT3 Inhibition ADP ADP ATP->ADP Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Kinase_Assay_Workflow A Prepare Reagents: - FLT3 Enzyme - Kinase Buffer - ATP - this compound dilutions B Add FLT3, Buffer, and this compound to plate A->B C Initiate reaction with ATP B->C D Incubate at RT for 30 min C->D E Stop reaction with EDTA D->E F Add fluorescent peptide and antibody E->F G Incubate at RT for 30 min F->G H Read Fluorescence Polarization G->H Cell_Assay_Workflow A Culture and harvest MV4-11 cells B Seed cells into a 96-well plate A->B C Prepare this compound serial dilutions B->C D Add this compound dilutions to the cells C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® reagent E->F G Incubate and measure luminescence F->G H Calculate IC50 G->H

References

Application Note: Long-Term Stability of TCS 359 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are associated with a poor prognosis in acute myeloid leukemia (AML).[1] By inhibiting FLT3, this compound demonstrates antiproliferative effects in cell lines expressing constitutively active FLT3 mutants, making it a valuable tool for cancer research and drug development.[2][3]

Given its use in in-vitro and potentially in-vivo studies, understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of experimental results. This application note provides a summary of the available storage recommendations for this compound and detailed protocols for assessing its long-term stability in solution.

Summary of Storage Recommendations and Solubility

While specific long-term stability data for this compound in solution is not extensively published, various suppliers provide general storage guidelines. This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is generally insoluble in water and ethanol.[4][5]

Table 1: Recommended Storage Conditions for this compound

FormSolventStorage TemperatureDurationSource(s)
Solid Powder N/A-20°CUp to 3 years[6]
+4°CShort-term[1][5]
Stock Solution DMSO-80°CUp to 1 year[6]
-20°CUp to 1 month[6][7]
+4°CShort-term (days to weeks)[5]

It is important to note that some suppliers do not recommend long-term storage of this compound in solution and advise using it shortly after preparation.[4] To ensure the integrity of your experiments, it is recommended to perform your own stability assessments, especially for long-term studies.

FLT3 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of FLT3, the molecular target of this compound. Upon binding of its ligand (FLT3L), FLT3 dimerizes and autophosphorylates, activating downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[1]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds GRB2 GRB2 FLT3->GRB2 SHP2 SHP2 FLT3->SHP2 PI3K PI3K FLT3->PI3K MAPK MAPK/ERK GRB2->MAPK SHP2->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation TCS359 This compound TCS359->FLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To determine the long-term stability of this compound in solution, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. The following protocols provide a framework for developing a stability-indicating HPLC method and conducting a long-term stability study.

Protocol 1: Development of a Stability-Indicating HPLC Method using Forced Degradation

Forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to generate potential degradation products. This helps in developing an HPLC method that can separate the parent drug from its degradants.

1.1. Preparation of Stock Solution: a. Prepare a 1 mg/mL stock solution of this compound in HPLC-grade DMSO.

1.2. Forced Degradation Conditions: a. Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH. b. Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl. c. Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. d. Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours. e. Photolytic Degradation: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) for 24 hours.

1.3. HPLC Method Development: a. Instrumentation: A standard HPLC system with a UV detector. b. Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point. c. Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol). d. Flow Rate: Typically 1.0 mL/min. e. Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer. f. Analysis: Inject the stressed samples and a non-degraded control sample into the HPLC system. Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and any degradation product peaks.

Protocol 2: Long-Term Stability Assessment

This protocol describes how to evaluate the stability of a this compound solution over an extended period under different storage conditions.

2.1. Sample Preparation: a. Prepare a batch of this compound solution in DMSO at a known concentration (e.g., 10 mM). b. Aliquot the solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles.

2.2. Storage Conditions and Time Points: a. Store the aliquots at different temperatures: -80°C, -20°C, 4°C, and room temperature (20-25°C). b. Establish time points for analysis, for example: Day 0, Week 1, Week 2, Month 1, Month 2, Month 3, Month 6, and Month 12.

2.3. HPLC Analysis: a. At each time point, retrieve one aliquot from each storage condition. b. Allow the samples to equilibrate to room temperature. c. Analyze the samples using the validated stability-indicating HPLC method developed in Protocol 1. d. Quantify the peak area of the this compound peak.

2.4. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0. b. The formula is: % Remaining = (Peak Area at Time X / Peak Area at Day 0) * 100. c. Present the data in a table for easy comparison.

Experimental Workflow

The following diagram outlines the workflow for assessing the long-term stability of this compound in solution.

Stability_Workflow cluster_method_dev Method Development cluster_stability_study Long-Term Stability Study cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution stress_studies Forced Degradation (Acid, Base, H2O2, Heat, Light) prep_stock->stress_studies hplc_dev Develop Stability-Indicating HPLC Method stress_studies->hplc_dev hplc_analysis HPLC Analysis hplc_dev->hplc_analysis Validated Method prep_aliquots Prepare & Aliquot This compound Solution storage Store at Different Temperatures (-80°C, -20°C, 4°C, RT) prep_aliquots->storage time_points Analyze at Predetermined Time Points storage->time_points time_points->hplc_analysis quantify Quantify this compound Peak Area hplc_analysis->quantify calculate Calculate % Remaining quantify->calculate report Report Data in Table calculate->report

Caption: Workflow for long-term stability assessment of this compound in solution.

Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible results in research settings. While general storage guidelines are available, it is highly recommended that researchers perform their own stability studies for long-term experiments. The protocols outlined in this application note provide a robust framework for developing a stability-indicating HPLC method and conducting a comprehensive long-term stability assessment of this compound in solution. By following these protocols, researchers can ensure the integrity of their experimental results and contribute to a better understanding of the therapeutic potential of FLT3 inhibitors.

References

Application Notes and Protocols for TCS 359 in Hematological Malignancy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 359 is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][5] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][5][6] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled growth of leukemic cells.[1][5] this compound, by targeting this dysregulated pathway, presents a promising therapeutic strategy for FLT3-mutated hematological malignancies.

These application notes provide a comprehensive overview of the use of this compound in preclinical hematological malignancy studies, with a focus on AML cell lines harboring FLT3 mutations, such as the MV4-11 cell line.

Mechanism of Action

This compound is a 2-acylaminothiophene-3-carboxamide that acts as a competitive inhibitor of ATP binding to the catalytic domain of the FLT3 kinase, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades. This blockade of FLT3 signaling leads to the inhibition of cell proliferation and the induction of apoptosis in FLT3-dependent cancer cells.[1][5]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterCell LineTargetValueReference
IC50 (Kinase Assay)-FLT342 nM[2][3][4]
IC50 (Cell Proliferation)MV4-11 (AML)FLT3-ITD340 nM[2][3][4]
Table 2: Representative Cellular Effects of FLT3 Inhibition by this compound in MV4-11 Cells
AssayEndpoint100 nM this compound500 nM this compound1 µM this compound
Western Blot p-FLT3 (Tyr591)↓↓↓↓↓↓↓↓↓↓↓↓
p-STAT5 (Tyr694)↓↓↓↓↓↓↓↓↓
p-AKT (Ser473)↓↓↓↓↓
p-ERK1/2 (Thr202/Tyr204)↓↓↓↓↓
Cell Cycle Analysis G0/G1 Phase↑↑↑↑↑↑↑↑↑
S Phase↓↓↓↓↓
G2/M Phase
Apoptosis Assay Early Apoptotic Cells↑↑↑↑↑↑↑↑↑
Late Apoptotic Cells↑↑↑↑↑

Note: The data in Table 2 is representative of the expected effects of a potent FLT3 inhibitor like this compound on the FLT3-ITD positive MV4-11 cell line. The number of arrows indicates the relative magnitude of the effect.

Experimental Protocols

MV4-11 Cell Culture

The MV4-11 cell line is a human acute myeloid leukemia cell line that is widely used in preclinical studies of FLT3 inhibitors due to its endogenous expression of an FLT3-ITD mutation.

  • Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[7] To subculture, dilute the cell suspension with fresh medium to a density of approximately 2 x 10^5 cells/mL every 2-3 days.[7]

Cell Viability Assay (MTS Assay)

This protocol is for determining the IC50 of this compound on MV4-11 cell proliferation.

  • Seed MV4-11 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis

This protocol is to assess the effect of this compound on FLT3 and its downstream signaling pathways.

  • Seed MV4-11 cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to grow overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 2-4 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

    • Phospho-FLT3 (Tyr591)

    • Total FLT3

    • Phospho-STAT5 (Tyr694)

    • Total STAT5

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Total p44/42 MAPK (Erk1/2)

    • β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

Cell Cycle Analysis

This protocol is for analyzing the effect of this compound on the cell cycle distribution of MV4-11 cells.

  • Seed MV4-11 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

  • Seed MV4-11 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor p_FLT3 p-FLT3 FLT3_Receptor->p_FLT3 Activation TCS_359 This compound TCS_359->p_FLT3 Inhibition RAS RAS p_FLT3->RAS PI3K PI3K p_FLT3->PI3K STAT5 STAT5 p_FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5->Proliferation STAT5->Survival Differentiation Differentiation Block STAT5->Differentiation

Caption: FLT3 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Culture MV4-11 Cells Cell_Viability Cell Viability Assay (MTS) Start->Cell_Viability IC50 Determine IC50 of this compound Cell_Viability->IC50 Western_Blot Western Blot Analysis IC50->Western_Blot Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Signaling Assess FLT3 Signaling (p-FLT3, p-STAT5, p-AKT, p-ERK) Western_Blot->Signaling End End: Data Analysis and Interpretation Signaling->End Cycle_Arrest Determine Cell Cycle Arrest Cell_Cycle->Cycle_Arrest Cycle_Arrest->End Apoptosis_Induction Quantify Apoptosis Induction Apoptosis->Apoptosis_Induction Apoptosis_Induction->End

Caption: A typical experimental workflow for evaluating this compound.

Logical_Relationship FLT3_Mutation FLT3 Mutation in Hematological Malignancy Constitutive_Activation Constitutive FLT3 Kinase Activation FLT3_Mutation->Constitutive_Activation Downstream_Signaling Aberrant Downstream Signaling Constitutive_Activation->Downstream_Signaling Leukemic_Phenotype Leukemic Phenotype (Proliferation, Survival) Downstream_Signaling->Leukemic_Phenotype TCS_359 This compound Treatment FLT3_Inhibition Inhibition of FLT3 Kinase Activity TCS_359->FLT3_Inhibition FLT3_Inhibition->Constitutive_Activation Signaling_Blockade Blockade of Downstream Signaling FLT3_Inhibition->Signaling_Blockade Therapeutic_Effect Therapeutic Effect (Apoptosis, Cell Cycle Arrest) Signaling_Blockade->Therapeutic_Effect

Caption: The logical relationship of this compound's therapeutic rationale.

References

Troubleshooting & Optimization

Troubleshooting TCS 359 insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the FLT3 inhibitor, TCS 359.

Troubleshooting Insolubility in Media

Question: My this compound is precipitating out of my cell culture media after I dilute it from my DMSO stock. What can I do to prevent this?

Answer:

Insolubility of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. Here are several steps you can take to troubleshoot and prevent precipitation:

  • Optimize Your Stock Solution: Ensure your this compound is fully dissolved in a high-quality, anhydrous DMSO stock solution. Moisture in DMSO can reduce the solubility of some compounds.[1] It is recommended to prepare a concentrated stock solution, typically 10-25 mM.[2]

  • Lower the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also cause compounds to precipitate when diluted.[3] Aim for a final DMSO concentration in your media of less than 0.5%, and ideally at or below 0.1%.[3] To achieve this, you may need to perform serial dilutions of your stock solution in media.

  • Pre-warm Your Media: Adding a cold stock solution to warmer media can sometimes cause the compound to precipitate. Try pre-warming your cell culture media to 37°C before adding the this compound stock solution.

  • Increase the Volume of Media for Dilution: When diluting your stock, add the small volume of the stock solution to the larger volume of pre-warmed media while gently vortexing or swirling the tube to ensure rapid and thorough mixing.

  • Consider Alternative Solvents for Intermediate Dilutions: If direct dilution from a DMSO stock is still problematic, you can try a two-step dilution. First, dilute the DMSO stock in a solvent like ethanol, and then add this intermediate dilution to your culture media. However, be mindful of the final concentration of all solvents and their potential effects on your cells.

  • Sonication: If you observe precipitation after dilution, brief sonication of the final solution can sometimes help to redissolve the compound.[4] However, be cautious as this may not result in a stable solution over the long term.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The most commonly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][5][6] It is also soluble in DMF.[5]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the reported solubility data:

SolventConcentration (mg/mL)Concentration (mM)Source
DMSO1541.61Selleck Chemicals[1]
DMSO10.8130Tocris Bioscience[6]
DMSO10.829.91MedKoo Biosciences[5]
DMSO-25Abcam[2]
DMF5.013.87MedKoo Biosciences[5]

Q3: How should I store my this compound stock solution?

A3: Stock solutions of this compound in a solvent should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4][7] It is advisable to protect the solution from light.[4][7]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[2][4] FLT3 plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2] Mutations that cause constitutive activation of FLT3 are common in acute myeloid leukemia (AML).[8] this compound inhibits the kinase activity of FLT3, thereby blocking downstream signaling pathways such as PI3K/AKT, RAS/MEK/ERK, and JAK/STAT, which are crucial for the growth and survival of cancer cells.[8][9][10]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution and Working Dilutions

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Cell culture medium, pre-warmed to 37°C

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM): a. Weigh out the required amount of this compound powder (Molecular Weight: 360.43 g/mol ). b. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock, dissolve 0.36043 mg of this compound in 100 µL of DMSO. c. Vortex the solution until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Preparation of Working Dilution in Cell Culture Medium (e.g., 10 µM): a. Pre-warm your cell culture medium to 37°C. b. To prepare a 10 µM working solution from a 10 mM stock, you will need to perform a 1:1000 dilution. c. In a sterile tube, add 999 µL of the pre-warmed cell culture medium. d. Add 1 µL of the 10 mM this compound stock solution to the medium. e. Immediately and gently vortex the solution to ensure rapid and even mixing. f. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound Precipitation in Media check_stock Is the stock solution fully dissolved in anhydrous DMSO? start->check_stock prepare_fresh_stock Prepare a fresh stock solution in anhydrous DMSO. check_stock->prepare_fresh_stock No check_dmso_conc Is the final DMSO concentration <0.5%? check_stock->check_dmso_conc Yes prepare_fresh_stock->check_dmso_conc serial_dilution Perform serial dilutions to lower the final DMSO concentration. check_dmso_conc->serial_dilution No prewarm_media Did you pre-warm the media to 37°C? check_dmso_conc->prewarm_media Yes serial_dilution->prewarm_media warm_media Pre-warm media to 37°C before adding the compound. prewarm_media->warm_media No mixing_technique Are you adding the stock to the media with gentle mixing? prewarm_media->mixing_technique Yes warm_media->mixing_technique improve_mixing Add the stock solution to the media while gently vortexing. mixing_technique->improve_mixing No sonicate Consider brief sonication of the final diluted solution. mixing_technique->sonicate Yes improve_mixing->sonicate success Success: Soluble Solution sonicate->success

Caption: A workflow diagram for troubleshooting this compound insolubility issues.

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK TCS359 This compound TCS359->FLT3 Inhibits AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription

References

Technical Support Center: Optimizing TCS 359 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of TCS 359 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1][2] In normal hematopoiesis, FLT3 plays a critical role in the development of stem and progenitor cells.[1] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD), can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival in certain hematological malignancies, most notably Acute Myeloid Leukemia (AML).[1] this compound exerts its effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[3]

Q2: Which signaling pathways are downstream of FLT3 and are affected by this compound?

A2: The constitutive activation of FLT3 due to mutations leads to the activation of several key downstream signaling cascades that are crucial for cell survival and proliferation. This compound-mediated inhibition of FLT3 phosphorylation effectively blocks these pathways. The primary pathways affected include:

  • RAS/MAPK Pathway: This pathway is central to regulating cell proliferation.

  • PI3K/AKT Pathway: This cascade is a major driver of cell survival and inhibition of apoptosis.

  • STAT5 Signaling: Signal transducer and activator of transcription 5 (STAT5) is a key mediator of cytokine receptor signaling and is involved in cell growth and differentiation.[1]

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binding & Dimerization pFLT3 Phosphorylated FLT3 FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 TCS359 This compound TCS359->pFLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Figure 1: FLT3 Signaling Pathway and this compound Inhibition.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][4][5] It is recommended to prepare a concentrated stock solution in DMSO, for example, 10 mM or 30 mM.[5] This stock solution should be stored at -20°C or -80°C for long-term stability. When preparing working solutions for your cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q4: What are the known IC50 values for this compound in different cell lines?

A4: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. The most commonly reported data is for the MV4-11 human acute myeloid leukemia cell line, which harbors an FLT3-ITD mutation.

Target/Cell Line IC50 (nM) Assay Type
FLT3 (isolated enzyme)42Kinase Assay
MV4-11340Cell Proliferation Assay

Data compiled from multiple sources.[1][2][5]

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in cell-based assays.

Troubleshooting_Workflow cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Inconsistent or Unexpected Assay Results Solubility Poor Solubility/ Precipitation Problem->Solubility Concentration Incorrect Drug Concentration Problem->Concentration CellHealth Suboptimal Cell Health Problem->CellHealth Assay Assay-Related Issues Problem->Assay Resistance Cell Line Resistance Problem->Resistance Solubility_Sol Prepare fresh stock in DMSO. Ensure final DMSO concentration is low. Visually inspect for precipitation. Solubility->Solubility_Sol Concentration_Sol Verify calculations. Perform serial dilutions carefully. Use a positive control inhibitor. Concentration->Concentration_Sol CellHealth_Sol Check for contamination (e.g., mycoplasma). Ensure optimal cell density. Use low passage number cells. CellHealth->CellHealth_Sol Assay_Sol Optimize incubation times. Validate with an orthogonal assay (e.g., ATP-based vs. metabolic). Assay->Assay_Sol Resistance_Sol Confirm FLT3 mutation status. Investigate bypass pathway activation (e.g., RAS, AXL). Resistance->Resistance_Sol

Figure 2: Troubleshooting Workflow for this compound Assays.

Issue 1: Higher than Expected IC50 Values or Lack of Efficacy

  • Potential Cause:

    • Compound Precipitation: this compound is poorly soluble in aqueous solutions.[7] High concentrations in cell culture media can lead to precipitation, reducing the effective concentration.

    • Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions.

    • Cell Line Resistance: The cell line may have acquired resistance to FLT3 inhibitors or may not be dependent on FLT3 signaling for survival.

    • Suboptimal Assay Conditions: The incubation time with this compound may not be sufficient to induce a measurable effect.

  • Troubleshooting Steps:

    • Verify Solubility: Prepare fresh stock solutions of this compound in DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is kept to a minimum (≤0.1%). Visually inspect the medium for any signs of precipitation after adding the compound.[8]

    • Confirm Concentration: Double-check all calculations for stock solution and working dilutions.

    • Assess Cell Line Sensitivity:

      • Confirm the FLT3 mutation status of your cell line.

      • If possible, test this compound on a known sensitive cell line, such as MV4-11, as a positive control.

    • Optimize Incubation Time: Perform a time-course experiment to determine the optimal duration of treatment with this compound for your specific cell line and assay.

    • Investigate Resistance Mechanisms: If you suspect acquired resistance, consider the following:

      • On-target resistance: Secondary mutations in the FLT3 kinase domain can prevent inhibitor binding.[7][9] Common resistance mutations include those at the D835 and F691 residues.[9][10]

      • Off-target resistance: The cancer cells may have activated alternative "bypass" signaling pathways to maintain proliferation and survival, such as the RAS/MAPK or AXL pathways.[9][10]

Issue 2: High Variability Between Replicate Wells

  • Potential Cause:

    • Uneven Cell Seeding: Inconsistent number of cells plated in each well.

    • Edge Effects: Evaporation from the outer wells of a multi-well plate can lead to increased compound concentration.[6]

    • Pipetting Errors: Inaccurate dispensing of this compound or assay reagents.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density in each well.

    • Mitigate Edge Effects: To minimize evaporation, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS).[1]

    • Pipetting Technique: Use calibrated pipettes and change tips between different concentrations and replicates to ensure accuracy.

Issue 3: Discrepancy Between Different Viability Assays

  • Potential Cause:

    • Different Assay Principles: Cell viability assays measure different cellular parameters. For example, MTT and MTS assays measure metabolic activity, while assays like CellTiter-Glo® measure intracellular ATP levels.[11] A compound can affect cellular metabolism without immediately inducing cell death, leading to different readouts between these assay types.

  • Troubleshooting Steps:

    • Use Orthogonal Assays: Confirm your results using a different viability assay that measures a distinct cellular parameter. For example, if you initially used an MTT assay, validate your findings with an ATP-based assay or a direct cell counting method.

    • Consider Cytostatic vs. Cytotoxic Effects: A decrease in the signal from a metabolic assay may indicate a cytostatic effect (inhibition of proliferation) rather than a cytotoxic effect (cell death). Apoptosis assays (e.g., Annexin V staining) can be used to differentiate between these two outcomes.

Experimental Protocols

1. Cell Viability Assay (MTS/MTT)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Add the desired concentrations of this compound to the appropriate wells. Remember to include a vehicle-only control (DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition:

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11] Afterwards, add 100 µL of solubilization solution to each well and incubate in the dark until the formazan (B1609692) crystals are dissolved.[11]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (typically 490 nm for MTS and 570 nm for MTT).[11]

2. Western Blot Analysis of FLT3 Phosphorylation

This protocol allows for the direct assessment of this compound's inhibitory effect on FLT3 activity.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a short duration (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay or a similar method.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.

    • To normalize the results, the membrane can be stripped and re-probed with an antibody against total FLT3 and a loading control (e.g., β-actin or GAPDH).

  • Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.[2]

Western_Blot_Workflow start Start treatment Cell Treatment with this compound start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FLT3, Total FLT3, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Figure 3: Western Blot Experimental Workflow.

References

Technical Support Center: A Guide to Utilizing TCS 359 in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TCS 359, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate effective experimental design and interpretation, with a focus on minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its potency?

A1: The primary target of this compound is the FLT-3 receptor tyrosine kinase.[1][2] It is a potent inhibitor with a reported half-maximal inhibitory concentration (IC50) of 42 nM in biochemical assays.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation of downstream substrates. This inhibition blocks the signaling pathways that are dependent on FLT3 activity.

Q3: In which cell lines has this compound shown anti-proliferative effects?

A3: this compound has demonstrated anti-proliferative effects in the human acute myelogenous leukemia (AML) cell line MV4-11, which expresses a constitutively active mutant form of FLT3.[2] The IC50 for the inhibition of MV4-11 cell proliferation is 340 nM.[2]

Q4: What is known about the selectivity of this compound?

A4: this compound is described as being selective for FLT3 over a panel of 22 other kinases.[1] However, the specific identity of these kinases and the corresponding inhibitory concentrations are not detailed in publicly available literature. To confidently attribute cellular effects to FLT3 inhibition, it is crucial for researchers to independently assess the selectivity profile of this compound against a panel of kinases relevant to their specific biological system.

Troubleshooting Guide: Minimizing Off-Target Effects

Off-target effects are a common concern when working with kinase inhibitors. This guide provides strategies to help you identify and mitigate potential off-target effects of this compound in your experiments.

Issue Potential Cause Recommended Action Expected Outcome
Observed phenotype is inconsistent with known FLT3 signaling. Inhibition of one or more off-target kinases.1. Perform a dose-response experiment: Use the lowest effective concentration of this compound that inhibits FLT3 phosphorylation. 2. Use a structurally unrelated FLT3 inhibitor: Compare the phenotype induced by this compound with that of another selective FLT3 inhibitor. 3. Rescue experiment: Transfect cells with a drug-resistant mutant of FLT3.1. A clear correlation between the dose and the on-target phenotype will be established. 2. A similar phenotype with a different inhibitor strengthens the conclusion that the effect is on-target. 3. If the phenotype is rescued, it is likely an on-target effect.
High levels of cytotoxicity observed at effective concentrations. Off-target kinase inhibition leading to cellular toxicity.1. Conduct a kinome-wide selectivity screen: Profile this compound against a broad panel of kinases to identify potential off-target interactions. 2. Test in multiple cell lines: Compare the cytotoxic effects in cell lines with varying expression levels of FLT3 and potential off-target kinases.1. Identification of specific off-target kinases that may be responsible for toxicity. 2. Correlation of cytotoxicity with the expression of off-target kinases will help in selecting appropriate cell models.
Discrepancy between biochemical and cellular assay results. 1. High intracellular ATP concentration: Cellular assays have higher ATP levels, which can compete with ATP-competitive inhibitors. 2. Cellular efflux pumps: The compound may be actively transported out of the cell. 3. Low target expression or activity: The cell line may not have sufficient levels of active FLT3.1. Use cell-based target engagement assays: Techniques like NanoBRET can measure inhibitor binding in live cells. 2. Co-incubate with an efflux pump inhibitor: Use a known inhibitor (e.g., verapamil) to see if cellular potency increases. 3. Verify target expression and phosphorylation: Use Western blotting to confirm the presence of total and phosphorylated FLT3.1. A more accurate measurement of target inhibition in a cellular context. 2. An increase in potency would indicate the involvement of efflux pumps. 3. Confirmation of a suitable cell model for studying FLT3 inhibition.

Quantitative Data Summary

Parameter Value Assay Type
FLT3 IC50 42 nMBiochemical Kinase Assay
MV4-11 Cell Proliferation IC50 340 nMCellular Proliferation Assay
Selectivity Selective over 22 other kinasesKinase Panel Screen (Specific data not available)

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This protocol is adapted from the general methodology described for determining the in vitro kinase activity of FLT3 inhibitors.

1. Reagents and Materials:

  • Recombinant human FLT3 kinase domain

  • Fluorescein-labeled phosphopeptide substrate

  • Anti-phosphotyrosine antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • 384-well black plates

  • Fluorescence polarization plate reader

2. Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the FLT3 enzyme to each well.

  • Add the diluted this compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding the ATP and fluorescein-labeled substrate mixture.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the anti-phosphotyrosine antibody.

  • Incubate for 30 minutes at room temperature to allow for antibody binding.

  • Measure the fluorescence polarization.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

MV4-11 Cell Proliferation Assay (CellTiter-Glo®)

This protocol outlines a method to assess the anti-proliferative effects of this compound on the MV4-11 cell line.

1. Reagents and Materials:

  • MV4-11 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound (dissolved in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

2. Procedure:

  • Seed MV4-11 cells into a 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.

Visualizations

FLT3 Signaling Pathway

FLT3_Signaling_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 TCS359 This compound TCS359->FLT3 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Minimizing Off-Target Effects

Experimental_Workflow cluster_validation On-Target Validation cluster_off_target Off-Target Investigation start Start: Hypothesis involving FLT3 dose_response 1. Dose-Response Curve (Determine lowest effective concentration) start->dose_response phenotype_assessment 2. Assess Phenotype dose_response->phenotype_assessment struct_unrelated 3a. Use Structurally Unrelated FLT3 Inhibitor phenotype_assessment->struct_unrelated rescue_exp 3b. FLT3 Rescue Experiment phenotype_assessment->rescue_exp kinome_screen 5a. Kinome-Wide Selectivity Screen phenotype_assessment->kinome_screen If phenotype is unexpected multiple_cell_lines 5b. Test in Multiple Cell Lines phenotype_assessment->multiple_cell_lines If cytotoxicity is high compare_phenotypes 4. Compare Phenotypes struct_unrelated->compare_phenotypes rescue_exp->compare_phenotypes analyze_data 6. Analyze Data & Refine Hypothesis compare_phenotypes->analyze_data kinome_screen->analyze_data multiple_cell_lines->analyze_data conclusion Conclusion: On-Target or Off-Target Effect analyze_data->conclusion

Caption: A logical workflow for minimizing and identifying off-target effects of this compound.

References

Interpreting unexpected results with TCS 359

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results during experiments with TCS 359.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Fms-like Tyrosine Kinase 3 (FLT3) receptor.[1][2] FLT3 is a receptor tyrosine kinase that plays a critical role in the development and proliferation of hematopoietic stem and progenitor cells.[1] Upon binding its ligand (FLT3L), the receptor dimerizes and auto-phosphorylates, activating downstream signaling pathways such as MAPK/ERK and PI3K/AKT, which promote cell survival and proliferation.[1] this compound acts as an ATP-competitive inhibitor, blocking this signaling cascade.[3] It has been shown to be particularly effective against cell lines with activating FLT3 mutations, such as the internal tandem duplications (FLT3-ITD) commonly found in Acute Myeloid Leukemia (AML).[1]

Q2: What are the key properties and recommended storage conditions for this compound?

Proper handling and storage are critical for maintaining the integrity of this compound. Below is a summary of its key properties and storage recommendations.

Table 1: Properties and Storage of this compound

PropertyValueCitations
Molecular Formula C₁₈H₂₀N₂O₄S[1][3][4]
Molecular Weight 360.4 g/mol [1][3][4]
Biochemical IC₅₀ 42 nM (against isolated FLT3)[1][2][5]
Cell-based IC₅₀ 340 nM (against MV4-11 human AML cells)[1][2][5]
Solubility Soluble in DMSO (up to 25 mM); Insoluble in water and ethanol.[1][4][5]
Purity Typically >98%[1][3][4]
Short-Term Storage Store powder at +4°C for days to weeks.[1][4]
Long-Term Storage Store powder at -20°C for months to years.[4]
Stock Solution Storage Aliquot and store in DMSO at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light and avoid repeated freeze-thaw cycles.[2][5]

Troubleshooting Unexpected Results

Issue 1: Observed IC₅₀ is significantly higher than the published value of ~340 nM in MV4-11 cells.

A higher-than-expected IC₅₀ value is a common issue that can arise from multiple factors related to compound handling, assay conditions, or cell health.

Potential Causes & Troubleshooting Steps:

  • Compound Degradation or Precipitation:

    • Verify Stock Solution: Ensure your DMSO stock was prepared correctly and stored properly. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[5] Moisture-absorbing DMSO can reduce solubility.[5]

    • Check Working Dilutions: this compound is insoluble in aqueous media.[4][5] When diluting the DMSO stock into your cell culture medium, ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells to prevent precipitation. Visually inspect the media for any signs of compound precipitation after dilution.

  • Cell Line Health and Identity:

    • Cell Authentication: Confirm the identity of your MV4-11 cell line via short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.

    • Passage Number: Use cells at a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting sensitivity to the inhibitor.

    • Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular responses to treatment.

  • Assay Parameters:

    • Cell Seeding Density: The cell density used in the assay can influence the apparent IC₅₀. Ensure you are using a consistent and appropriate seeding density as described in established protocols (e.g., 10,000 cells/well in a 96-well plate).[5]

    • Treatment Duration: The incubation time with the compound can affect the IC₅₀ value. The published 340 nM value was determined after a 72-hour incubation.[5] Shorter incubation times may require higher concentrations to achieve the same effect.

    • Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If your media contains a high percentage of FBS, this could contribute to a rightward shift in the dose-response curve.

Troubleshooting Workflow: Higher than Expected IC₅₀

G cluster_compound Compound Checks cluster_cells Cell Line Checks cluster_assay Assay Parameter Checks start Start: Observed IC₅₀ > Literature Value check_compound Step 1: Verify Compound Integrity start->check_compound prep_fresh Prepare Fresh Stock & Working Dilutions check_compound->prep_fresh check_dmso Verify Final DMSO % (keep <0.5%) check_compound->check_dmso check_cells Step 2: Assess Cell Line Health auth_cells Authenticate Cells (STR) check_cells->auth_cells myco_test Test for Mycoplasma check_cells->myco_test passage_check Use Low Passage Number check_cells->passage_check check_assay Step 3: Review Assay Parameters density Optimize Seeding Density check_assay->density duration Confirm Incubation Time (e.g., 72h) check_assay->duration serum Check Serum Concentration check_assay->serum prep_fresh->check_cells check_dmso->check_cells auth_cells->check_assay myco_test->check_assay passage_check->check_assay end_node Resolved: IC₅₀ matches literature density->end_node duration->end_node serum->end_node

Caption: Troubleshooting workflow for unexpectedly high IC₅₀ values.

Issue 2: Unexpected cytotoxicity observed in a cell line that does not express FLT3.

While this compound is reported to be selective for FLT3 over a panel of 22 other kinases, off-target effects or non-specific cytotoxicity can occur, especially at higher concentrations.[1]

Potential Causes & Troubleshooting Steps:

  • Off-Target Kinase Inhibition:

    • Investigate Known Off-Targets: Although highly selective, the compound may inhibit other kinases at higher concentrations. A broader kinase screen (e.g., a commercial kinase panel assay) could identify potential off-targets responsible for the observed phenotype.

    • Dose-Response Analysis: Perform a careful dose-response experiment. Off-target effects typically occur at concentrations significantly higher than the on-target IC₅₀. If the cytotoxicity occurs at concentrations >10-fold higher than the FLT3 IC₅₀, it is more likely an off-target effect.

  • Compound-Related Toxicity:

    • Solvent Toxicity: Ensure the final DMSO concentration is not toxic to your specific cell line. Run a vehicle control with the highest concentration of DMSO used in your experiment.

    • Compound Aggregation: At high concentrations or in low-serum media, small molecules can form aggregates that can induce non-specific cellular stress and cytotoxicity.

  • Confirm Target Expression:

    • Verify FLT3 Absence: Before concluding an off-target effect, confirm that your cell line of interest truly does not express FLT3 protein via Western blot or flow cytometry.

Key Experimental Protocols

Protocol 1: Proliferation Assay for MV4-11 Cells

This protocol is adapted from methods used to characterize this compound.[5]

  • Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Plate 10,000 cells per well in 90 µL of media in a 96-well, clear-bottom, white-walled plate.

  • Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute this series in culture medium to create a 10X working stock.

  • Treatment: Add 10 µL of the 10X compound dilutions to the appropriate wells. Include wells treated with a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: After incubation, add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression analysis (variable slope) to determine the IC₅₀ value.[5]

Protocol 2: Western Blot for FLT3 Pathway Inhibition

This protocol allows for the direct assessment of this compound's effect on its intended signaling pathway.

  • Treatment: Plate MV4-11 cells in a 6-well plate and treat with varying concentrations of this compound (e.g., 0, 50 nM, 200 nM, 1 µM) for 2-4 hours.

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

    • Phospho-FLT3 (Tyr591)

    • Total FLT3

    • Phospho-STAT5 (Tyr694)

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Phospho-AKT (Ser473)

    • A loading control (e.g., GAPDH or β-Actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phosphorylated forms of FLT3 and its downstream targets with treatment indicates successful on-target activity.

FLT3 Signaling Pathway and this compound Inhibition

G cluster_membrane Cell Membrane FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds P_FLT3 p-FLT3 (Dimerization & Autophosphorylation) FLT3R->P_FLT3 Activates TCS359 This compound TCS359->P_FLT3 Inhibits PI3K PI3K P_FLT3->PI3K RAS RAS/RAF/MEK P_FLT3->RAS STAT5 STAT5 P_FLT3->STAT5 AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT Proliferation Cell Proliferation & Survival P_AKT->Proliferation ERK ERK RAS->ERK P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation P_STAT5 p-STAT5 STAT5->P_STAT5 P_STAT5->Proliferation

Caption: this compound inhibits FLT3 autophosphorylation and downstream signaling.

References

Technical Support Center: TCS 359 and FLT3 Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing TCS 359, a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).

Troubleshooting Guide: this compound Not Inhibiting FLT3 Phosphorylation

This guide addresses potential reasons why you might not be observing the expected inhibition of FLT3 phosphorylation in your experiments with this compound.

Question: Why is this compound not inhibiting FLT3 phosphorylation in my cell-based assay?

Answer: Several factors could contribute to the lack of observed FLT3 phosphorylation inhibition. Consider the following possibilities:

  • Cell Line Specifics:

    • FLT3 Expression and Mutation Status: Confirm that your cell line expresses FLT3 and harbors a constitutively activating mutation (e.g., ITD, TKD) if you are not stimulating with FLT3 ligand (FLT3L).[1][2] Cell lines like MV4-11 are known to have an FLT3-ITD mutation and show sensitivity to FLT3 inhibitors.[3]

    • Acquired Resistance: Prolonged treatment with FLT3 inhibitors can lead to the development of resistant clones.[1] This may involve secondary mutations in the FLT3 kinase domain or activation of bypass signaling pathways.[1][4]

  • Experimental Conditions:

    • Inhibitor Concentration: Ensure you are using an appropriate concentration range for this compound. The reported IC50 for inhibiting MV4-11 cell proliferation is 340 nM.[3][5] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental setup.

    • Incubation Time: The duration of inhibitor treatment may be insufficient. A typical incubation time for cell-based assays is 72 hours.[3]

    • Compound Stability and Handling: this compound should be stored properly to maintain its activity. Stock solutions are typically prepared in DMSO and stored at -80°C for long-term stability (up to 6 months).[5] Avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to prevent solvent-induced toxicity.[6]

    • Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecule inhibitors. Consider reducing the serum concentration or using serum-free media for a short period during the inhibitor treatment, if compatible with your cell line's viability.

  • Assay-Specific Issues (e.g., Western Blot):

    • Antibody Quality: Use validated antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

    • Lysate Preparation: Ensure that cell lysates are prepared quickly on ice with appropriate protease and phosphatase inhibitors to prevent dephosphorylation of your target protein.[7]

    • Protein Loading: Quantify protein concentration to ensure equal loading across all lanes of your gel.[6][8] Use a loading control like β-actin or GAPDH to confirm equal loading.[8]

Question: My in vitro kinase assay shows no inhibition of FLT3 by this compound. What could be the problem?

Answer: If you are not observing inhibition in a cell-free in vitro kinase assay, consider these factors:

  • Assay Components:

    • Recombinant Enzyme Activity: Verify the activity of your recombinant FLT3 enzyme.

    • ATP Concentration: this compound is an ATP-competitive inhibitor.[9] The concentration of ATP in your assay can affect the apparent IC50 value. Ensure the ATP concentration is near the Km of the enzyme for reproducible results.[6]

    • Substrate Quality: Use a suitable and high-quality substrate for the kinase reaction.

  • Inhibitor Preparation:

    • Solubility: Ensure this compound is fully dissolved in the assay buffer. The solubility of this compound is limited in aqueous solutions.

    • Concentration Accuracy: Double-check the dilution calculations for your inhibitor stock.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a potent and selective small molecule inhibitor of the FLT3 receptor tyrosine kinase.[5][10] It belongs to the 2-acylaminothiophene-3-carboxamide class of compounds.[3][5]

What is the mechanism of action of this compound?

This compound acts as an ATP-competitive inhibitor of FLT3.[9] By binding to the ATP-binding site of the FLT3 kinase domain, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[6]

What is the role of FLT3 in disease?

FLT3 is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic progenitor cells.[11] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[11] This uncontrolled signaling contributes to the pathogenesis of acute myeloid leukemia (AML).[10][11]

What are the key downstream signaling pathways of FLT3?

Activated FLT3 signals through several key downstream pathways, including:

  • RAS/RAF/MEK/ERK pathway

  • PI3K/AKT pathway

  • STAT5 signaling pathway[6]

These pathways are crucial for cell proliferation and survival.

Quantitative Data

Table 1: Potency of this compound

TargetAssay TypeIC50 ValueReference
FLT3In vitro kinase assay42 nM[3][5][10]
MV4-11 cellsCell proliferation assay340 nM[3][5]

Experimental Protocols

Western Blot Analysis of FLT3 Phosphorylation

This protocol describes the steps to assess the inhibition of FLT3 phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Culture FLT3-mutant cells (e.g., MV4-11) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[8]

    • Seed cells at an appropriate density and allow them to adhere or stabilize overnight.

    • Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for the desired duration (e.g., 2-72 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7][8]

    • Incubate on ice for 30 minutes with occasional vortexing.[8]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal protein loading.[6][8]

  • SDS-PAGE and Western Blotting:

    • Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[8]

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3) overnight at 4°C.[6][8]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

    • To normalize for protein loading, strip the membrane and re-probe with antibodies against total FLT3 and a loading control (e.g., β-actin or GAPDH).[7]

In Vitro Kinase Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on FLT3 kinase activity.

  • Reaction Setup:

    • In a suitable microplate, add the kinase buffer, a specific peptide substrate for FLT3, and the desired concentrations of this compound dissolved in DMSO.[6]

    • Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzyme Addition:

    • Add recombinant FLT3 enzyme to each well to initiate the reaction, except for the no-enzyme control.[6]

  • Initiation of Kinase Reaction:

    • Add ATP to start the kinase reaction. The concentration of ATP should ideally be at or near the Km of the enzyme.[6]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.[6]

  • Reaction Termination:

    • Stop the reaction by adding a stop solution, such as EDTA.[3]

  • Detection:

    • Detect substrate phosphorylation using a suitable method. This can include:

      • Fluorescence Polarization (FP): As described for this compound, using a fluorescently labeled phosphopeptide and an anti-phosphotyrosine antibody.[3]

      • Luminescent ADP Detection: Using a commercial kit like ADP-Glo™ that measures the amount of ADP produced.[11][12]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a non-linear regression curve.[3]

Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Dimerizes pFLT3 p-FLT3 (Phosphorylated) FLT3->pFLT3 Autophosphorylation RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival pSTAT5->Proliferation ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation TCS359 This compound TCS359->pFLT3 Inhibits

Caption: FLT3 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture FLT3-mutant cells (e.g., MV4-11) tcs_prep 2. Prepare this compound serial dilutions treatment 3. Treat cells with This compound or Vehicle tcs_prep->treatment lysis 4. Cell Lysis & Protein Quantification treatment->lysis western 5. Western Blot for p-FLT3 & Total FLT3 lysis->western data 6. Data Analysis western->data

References

Technical Support Center: Improving the Reproducibility of Your Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during key experimental techniques.

Cell Culture

Question: My cell cultures are frequently contaminated. What are the common sources and how can I prevent this?

Answer:

Cell culture contamination is a frequent issue that can compromise experimental results. The primary sources of contamination are bacteria, fungi (yeast and mold), mycoplasma, and cross-contamination with other cell lines.[1][2][3]

Common Indicators of Contamination:

  • Sudden changes in media pH (indicated by color change).[3]

  • Cloudiness or turbidity in the culture medium.[3]

  • Visible particles or filaments under the microscope.[3]

  • Abnormal cell growth rates or changes in cell morphology.[3]

Troubleshooting and Prevention:

ContaminantCommon SourcesPrevention and Remediation
Bacteria Lab personnel, unfiltered air, incubators, contaminated reagents.[1]Maintain strict aseptic technique, regularly clean incubators and biosafety cabinets, use sterile filtered reagents, and consider using antibiotics as a last resort.[2]
Fungi (Yeast & Mold) Lab environment, unfiltered air, contaminated solutions.[1][2]Discard contaminated cultures immediately.[2] Thoroughly decontaminate all work surfaces and equipment. Use antifungal agents in incubator water pans.[2]
Mycoplasma Contaminated cell lines, serum, lab personnel.[1]Quarantine and test all new cell lines.[2] Regularly test cell stocks for mycoplasma. Discard positive cultures if possible; otherwise, treat with specific anti-mycoplasma agents.
Cross-Contamination Sharing of media or reagents between cell lines, improper handling.[1]Handle one cell line at a time. Use separate, clearly labeled reagents for each cell line. Regularly authenticate cell lines via STR profiling.
Western Blot

Question: I'm not getting any bands, or the bands are very weak on my Western blot. What could be the problem?

Answer:

Weak or absent bands on a Western blot can be due to a variety of factors, from sample preparation to antibody incubation.

Troubleshooting Weak or No Signal:

Potential CauseRecommended Solution
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S.[4] Optimize transfer time and voltage, ensuring good contact between the gel and membrane without air bubbles.[4]
Inactive Primary or Secondary Antibody Use fresh antibody dilutions for each experiment.[4] Verify the activity of the secondary antibody's enzyme (e.g., HRP) by adding it directly to the substrate.[4] Ensure the primary antibody is validated for Western blotting and recognizes the target protein from the correct species.[5]
Insufficient Protein Loaded Quantify protein concentration of your lysates and ensure you are loading an adequate amount (typically 10-50 µg).[5]
Suboptimal Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal dilution. Start with the manufacturer's recommended dilution and adjust as needed.[6][7]
Issues with Detection Reagents Ensure your ECL substrate is not expired and has been stored correctly.[4] Increase exposure time if the signal is weak.[8]
Quantitative PCR (qPCR)

Question: My qPCR results show high variability between replicates. What are the likely causes?

Answer:

High variability in qPCR, indicated by inconsistent Cq (quantification cycle) values, can stem from pipetting errors, poor sample quality, or suboptimal assay design.

Troubleshooting High Cq Value Variability:

Potential CauseRecommended Solution
Pipetting Inaccuracy Use calibrated pipettes and proper pipetting technique. Prepare a master mix for all reactions to minimize pipetting variations.[9]
Poor RNA/cDNA Quality Ensure RNA is intact and free of inhibitors. Use a consistent method for RNA extraction and cDNA synthesis.[9]
Suboptimal Primer/Probe Design Verify primer specificity using a melt curve analysis for SYBR Green assays.[10] Redesign primers if necessary to avoid primer-dimers and non-specific amplification.[9]
Inconsistent Template Amount Accurately quantify your starting material (RNA or DNA) and ensure equal amounts are used in each reaction.
Instrument or Consumable Issues Ensure the qPCR plate is sealed properly and centrifuged before running. Use high-quality, nuclease-free plasticware.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for ensuring experimental reproducibility?

A1: The key pillars of reproducibility include:

  • Standardized Protocols: Using detailed and consistent Standard Operating Procedures (SOPs) for all experiments minimizes variability.

  • Reagent and Equipment Validation: Consistently using the same source and lot of reagents and ensuring equipment is properly calibrated and maintained are crucial.

  • Thorough Documentation: Keeping detailed records of all experimental parameters, including lot numbers, instrument settings, and any deviations from the protocol, is essential for troubleshooting and replication.

  • Data Integrity and Analysis: Employing appropriate statistical methods and transparently reporting all data, including negative results, is vital.

  • Cell Line Authentication: Regularly verifying the identity of cell lines to prevent cross-contamination.[11]

Q2: How often should I authenticate my cell lines?

A2: It is recommended to authenticate your cell lines at the beginning of a new project, when establishing a new cell bank, and before publishing your results. The gold standard for human cell line authentication is Short Tandem Repeat (STR) profiling.[12][13]

Q3: What is the importance of proper statistical analysis in reproducibility?

Q4: Where can I find detailed, standardized experimental protocols?

A4: Many resources provide detailed protocols. Reputable sources include:

  • Manufacturer's instructions for kits and reagents.

  • Peer-reviewed journals, many of which now require detailed methods sections or supplementary protocols.

  • Protocol-sharing websites and databases.

Experimental Protocols

Cell Line Authentication Protocol (STR Profiling)

This protocol outlines the key steps for authenticating human cell lines using Short Tandem Repeat (STR) analysis.[12][16]

  • Sample Preparation:

    • Collect a cell pellet of approximately 2 million cells or extract genomic DNA (minimum concentration of 10ng/µL in a minimum volume of 20µL).[17]

  • STR Locus Amplification:

    • Amplify at least eight core STR loci and the amelogenin locus for sex determination using a commercial STR profiling kit via polymerase chain reaction (PCR).[16]

  • Fragment Analysis:

    • Separate the fluorescently labeled PCR products by size using capillary electrophoresis.

  • Data Analysis:

    • Compare the resulting STR profile to a reference database of known cell line profiles (e.g., ATCC, DSMZ).

    • A match of ≥80% between the sample profile and a reference profile is generally considered an identity match.[16]

Standard Western Blot Protocol

This is a general protocol for performing a Western blot to detect a specific protein.

  • Sample Preparation:

    • Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

    • Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[7][18]

  • Gel Electrophoresis:

    • Load samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.[18]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]

    • Confirm transfer efficiency by staining the membrane with Ponceau S.[18]

  • Blocking:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[5]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the signal using a chemiluminescence imaging system or X-ray film.

Quantitative Real-Time PCR (qPCR) Protocol

This protocol describes a typical two-step qPCR experiment for gene expression analysis using SYBR Green.[20]

  • RNA Extraction:

    • Extract total RNA from cells or tissues using a method that ensures high-quality, intact RNA.

  • cDNA Synthesis (Reverse Transcription):

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[21]

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.

    • Add the master mix and cDNA template to each well of a qPCR plate. Run each sample in triplicate.[21]

  • qPCR Run:

    • Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).

  • Data Analysis:

    • Determine the Cq value for each sample.

    • Perform a melt curve analysis to verify the specificity of the amplified product.

    • Calculate the relative gene expression using a method such as the ΔΔCq method, normalizing to a stable housekeeping gene.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_western_blot Western Blot cluster_data_analysis Data Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking pri_ab Primary Antibody blocking->pri_ab sec_ab Secondary Antibody pri_ab->sec_ab detection Detection sec_ab->detection imaging Imaging detection->imaging analysis Band Densitometry imaging->analysis

Figure 1: A typical experimental workflow for Western blotting.

tgf_beta_pathway cluster_nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI recruits & phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 phosphorylates SMAD4 SMAD4 SMAD23->SMAD4 complexes with SMAD_complex SMAD2/3/4 Complex Nucleus Nucleus Gene Target Gene Transcription SMAD_complex->Gene

Figure 2: The canonical TGF-β/SMAD signaling pathway.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Response Cellular Response (Proliferation, Differentiation) TF->Response

Figure 3: The MAPK/ERK signaling pathway.

pi3k_akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt recruits & activates Downstream Downstream Targets (mTOR, GSK3β) Akt->Downstream phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Figure 4: The PI3K-Akt signaling pathway.

References

Best practices for handling and storing TCS 359

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of TCS 359.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a potent and selective inhibitor of the FLT3 (Fms-like tyrosine kinase 3) receptor tyrosine kinase.[1][2] It is identified as a 2-acylaminothiophene-3-carboxamide.[2] Due to its targeted activity, it is a valuable tool in research, particularly in studies related to hematopoiesis and cancers like acute myeloid leukemia (AML), where FLT3 mutations are common.[1]

Q2: What is the mechanism of action for this compound?

A: this compound functions as an ATP-competitive inhibitor of the FLT3 kinase.[3] Upon binding of its ligand (FLT3L), the FLT3 receptor dimerizes and auto-phosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.[1] this compound blocks this phosphorylation and subsequent signaling. It has demonstrated antiproliferative effects in human acute myelocytic leukemia cells (MV4-11) that express a constitutively active FLT3 mutant.[1]

Q3: How should I handle and store this compound?

A: Proper handling and storage are critical to maintain the compound's stability and ensure experimental reproducibility.

  • Safety Precautions: this compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4] Always handle it in a well-ventilated area.[4] Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and lab coats, should be worn.[4] Avoid generating dust and aerosols.[4]

  • Storage of Solid Compound: For optimal stability, the solid powder should be stored under specific conditions. Please refer to the table below for details.

  • Preparation and Storage of Stock Solutions: It is recommended to prepare fresh solutions for each experiment.[5] If storage is necessary, aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles.[2] Store stock solutions protected from light.[4]

Q4: In what solvents is this compound soluble?

A: this compound is soluble in organic solvents but not in water.[6]

  • DMSO: Soluble up to 25 mM.[1]

  • DMF: Soluble up to 5 mg/mL.[3]

Data Summary Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 301305-73-7[1][4]
Molecular Formula C18H20N2O4S[1]
Molecular Weight 360.4 g/mol [1]
Appearance Solid. Light yellow to brown powder/crystal.[4][7]
Purity >98%[6][7]

Table 2: Inhibitory Activity of this compound

Target/Cell LineIC50 ValueAssay TypeSource
FLT3 Kinase 42 nMIn vitro kinase assay[1][2]
MV4-11 Cells 340 nMCell proliferation assay[1][2]

Table 3: Recommended Storage Conditions

FormShort-Term StorageLong-Term StorageSource
Solid Powder 0 - 4°C (days to weeks)-20°C (months to years)[6]
Stock Solution (in DMSO) N/A (use fresh)-20°C (up to 1 month), -80°C (up to 6 months)[4][5]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution when added to aqueous media.

  • Possible Cause: The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility, or the compound's solubility limit in the media has been exceeded.

  • Suggested Solution:

    • Ensure the final DMSO concentration in your cell culture media does not exceed a level that is toxic to your cells (typically ≤0.5%).

    • Prepare an intermediate dilution of your stock solution in media before adding it to the final culture volume.

    • Gently vortex the media while adding the compound to facilitate rapid dispersal.

    • If precipitation persists, consider using a different solvent system if compatible with your experiment, such as DMF.[3]

Issue 2: Inconsistent or no observable biological effect.

  • Possible Cause: The compound may have degraded due to improper storage, or the experimental setup may be suboptimal.

  • Suggested Solution:

    • Verify Compound Integrity: Prepare a fresh stock solution from the solid powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.[2]

    • Confirm Target Expression: Ensure the cell line used in your assay expresses the FLT3 receptor, especially the specific mutation you are targeting (e.g., FLT3-ITD in MV4-11 cells).[1]

    • Optimize Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line and assay.

    • Check Vehicle Control: Ensure that the vehicle control (e.g., DMSO alone) shows no effect and that the final solvent concentration is consistent across all experimental conditions.[2]

A logical workflow for troubleshooting common experimental issues with this compound.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay using MV4-11 Cells

This protocol is adapted from methodologies used to assess the antiproliferative effects of FLT3 inhibitors.[2]

  • Cell Culture: Culture human acute myelocytic leukemia MV4-11 cells in RPMI media supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and 0.2 ng/mL GM-CSF. Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]

  • Cell Plating: Seed the MV4-11 cells into a 96-well plate at a density of 10,000 cells per well in a volume of 100 µL.[2]

  • Compound Preparation: Prepare a series of dilutions of this compound from a concentrated DMSO stock. A typical final concentration range to test would be from 1 nM to 5 µM. Also, prepare a vehicle control using DMSO at the same final concentration as the highest compound treatment.[2]

  • Treatment: Add the diluted compound or vehicle control to the appropriate wells. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.1%).[2]

  • Incubation: Incubate the plate for 72 hours under standard cell growth conditions.[2]

  • Quantification: Assess cell proliferation using a luminescence-based assay such as CellTiter-Glo®. Add an equal volume of the reagent to each well and measure luminescence according to the manufacturer's protocol.[2]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[2]

Signaling Pathway Diagram

This compound inhibits the FLT3 signaling pathway, which is crucial for the proliferation and survival of certain hematopoietic cells.

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K GRB2 GRB2 FLT3->GRB2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3 Binds & Dimerizes TCS359 This compound TCS359->FLT3 Inhibits Autophosphorylation

Simplified FLT3 signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to the Efficacy of TCS 359 and Gilteritinib in Targeting FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two FMS-like tyrosine kinase 3 (FLT3) inhibitors: TCS 359 and gilteritinib (B612023). This document is intended to serve as a resource for researchers and drug development professionals, offering a side-by-side analysis of their mechanisms of action, in vitro and in vivo activities, and the experimental methodologies used to evaluate their performance.

Introduction

Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis. This has driven the development of targeted therapies, including this compound and gilteritinib, aimed at inhibiting the constitutively active FLT3 signaling pathway. Gilteritinib, a dual FLT3 and AXL inhibitor, has received regulatory approval for the treatment of relapsed or refractory FLT3-mutated AML. This compound is a potent and selective preclinical FLT3 inhibitor. This guide offers a comparative overview of the available data for both compounds.

Mechanism of Action

This compound is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase.[1] Its mechanism of action is centered on the direct inhibition of FLT3's kinase activity, which in turn is expected to block downstream signaling pathways crucial for the proliferation and survival of leukemic cells, such as the MAPK/ERK and PI3K/AKT pathways.

Gilteritinib is a dual inhibitor of FLT3 and AXL receptor tyrosine kinases.[2] As a type I tyrosine kinase inhibitor, it binds to the active conformation of the FLT3 kinase, enabling it to inhibit both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[3] The concurrent inhibition of AXL is significant as AXL signaling has been implicated as a mechanism of resistance to FLT3 inhibitors.[2]

Data Presentation

Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activities
CompoundTargetAssay TypeIC50 (nM)Cell LineCell Proliferation IC50 (nM)Reference
This compound FLT3Enzymatic Assay42--[1]
FLT3-ITDCell-based Assay-MV4-11340[1]
Gilteritinib FLT3 (Wild-Type)Enzymatic Assay5--[2]
FLT3-ITDEnzymatic Assay0.7 - 1.8--[2]
FLT3-ITDCell-based Assay-MOLM14, MV4-11Potent (specific values vary by study)[2]
AXLEnzymatic Assay41--[2]

Note: IC50 values can vary depending on the specific experimental conditions. The available data for this compound is more limited compared to the extensive characterization of gilteritinib.

Signaling Pathways and Experimental Workflows

FLT3 Signaling Pathway and Inhibition

The following diagram illustrates the canonical FLT3 signaling pathway and the points of inhibition for both this compound and gilteritinib.

FLT3_Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Binds P1 Dimerization & Autophosphorylation FLT3R->P1 AXL AXL Receptor Proliferation Cell Proliferation & Survival AXL->Proliferation Resistance Pathway RAS RAS P1->RAS PI3K PI3K P1->PI3K STAT5 STAT5 P1->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation TCS359 This compound TCS359->FLT3R Inhibits Gilteritinib Gilteritinib Gilteritinib->FLT3R Inhibits Gilteritinib->AXL Inhibits

Caption: FLT3 signaling pathway and points of inhibition.

Experimental Workflow: In Vitro Kinase Assay

This diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against the FLT3 kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant FLT3 Kinase - Kinase Buffer - ATP - Substrate (e.g., poly-Glu-Tyr) start->prepare_reagents serial_dilution Prepare Serial Dilutions of Inhibitor (this compound or Gilteritinib) prepare_reagents->serial_dilution plate_setup Add Kinase, Inhibitor, and Substrate to Microplate Wells serial_dilution->plate_setup initiate_reaction Initiate Reaction by Adding ATP plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Kinase Activity (e.g., Luminescence, Fluorescence) stop_reaction->detection data_analysis Data Analysis: Calculate % Inhibition and IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro FLT3 kinase assay.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates the general steps involved in assessing the effect of an inhibitor on the viability of AML cell lines.

Cell_Viability_Workflow start Start cell_culture Culture AML Cell Lines (e.g., MV4-11, MOLM-13) start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding add_inhibitor Add Serial Dilutions of Inhibitor to Wells cell_seeding->add_inhibitor incubation Incubate for 72 hours add_inhibitor->incubation add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubation->add_reagent measure_signal Measure Signal (Absorbance or Luminescence) add_reagent->measure_signal data_analysis Data Analysis: Calculate % Viability and IC50 measure_signal->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell viability assays.

Experimental Protocols

In Vitro FLT3 Kinase Assay (Fluorescence Polarization)

This protocol is based on the methodology described for this compound.[2]

  • Reagents and Materials:

    • Recombinant human FLT3 kinase domain.

    • Fluorescein-labeled phosphopeptide substrate.

    • Anti-phosphotyrosine antibody.

    • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • ATP solution.

    • EDTA solution (to stop the reaction).

    • This compound or gilteritinib dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then in kinase reaction buffer.

    • In a microplate, add the FLT3 enzyme, the test compound, and the fluorescein-labeled substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the anti-phosphotyrosine antibody and incubate to allow for binding to the phosphorylated substrate.

    • Measure the fluorescence polarization. The degree of polarization is inversely proportional to the amount of phosphorylated substrate, and thus indicates the level of kinase inhibition.

    • Calculate the 50% inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is a common method for assessing the effect of inhibitors on the proliferation of AML cell lines.[2]

  • Reagents and Materials:

    • AML cell lines (e.g., MV4-11, MOLM-13).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound or gilteritinib dissolved in DMSO.

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent.

    • Opaque-walled 96-well plates.

  • Procedure:

    • Seed the AML cells in the opaque-walled 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Add the diluted compound or vehicle control (DMSO) to the respective wells.

    • Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general approach for evaluating the in vivo efficacy of FLT3 inhibitors in an AML xenograft model.

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID or NSG mice).

  • Procedure:

    • Inject human AML cells (e.g., MV4-11) subcutaneously or intravenously into the mice.

    • Monitor the mice for tumor growth or engraftment of leukemic cells in the bone marrow and peripheral blood.

    • Once tumors are established or leukemic burden is confirmed, randomize the mice into treatment and control groups.

    • Administer the test compound (this compound or gilteritinib) and vehicle control to the respective groups via an appropriate route (e.g., oral gavage).

    • Monitor tumor volume (for subcutaneous models) or leukemic burden (through bioluminescence imaging or flow cytometry of peripheral blood/bone marrow) and body weight regularly.

    • At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., Western blot to assess target inhibition).

Conclusion

Both this compound and gilteritinib demonstrate potent inhibitory activity against the FLT3 kinase. Gilteritinib has been extensively characterized both preclinically and clinically, leading to its approval as a targeted therapy for FLT3-mutated AML. A key feature of gilteritinib is its dual inhibition of FLT3 and AXL, which may help to overcome certain resistance mechanisms.

References

Comparative Analysis of TCS 359: A Guide to Tyrosine Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the tyrosine kinase inhibitor TCS 359, with a focus on its cross-reactivity profile. While this compound is primarily recognized as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3), understanding its interactions with other kinases is crucial for assessing its specificity and potential off-target effects in drug discovery and development.

Executive Summary

Performance Data

The following table summarizes the known inhibitory concentrations of this compound against its primary target FLT3 and its effect on a relevant cancer cell line.

Target/Cell LineIC50 ValueDescription
FLT3 (in vitro kinase assay) 42 nMInhibition of the isolated Fms-like tyrosine kinase 3.[1][2][3]
MV4-11 Cells (proliferation assay) 340 nMInhibition of proliferation in a human acute myelogenous leukemia cell line with a constitutively active FLT3-ITD mutation.[1][3]

Signaling Pathway of the Primary Target: FLT3

FLT3 is a receptor tyrosine kinase that plays a critical role in the development and proliferation of hematopoietic stem and progenitor cells. Upon binding of its ligand (FLT3L), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades. Key pathways activated by FLT3 include the MAPK/ERK and PI3K/AKT pathways, both of which are central to regulating cell survival, proliferation, and differentiation. Mutations leading to constitutive activation of FLT3 are frequently observed in acute myeloid leukemia (AML).

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Binds and activates GRB2 GRB2 FLT3->GRB2 Recruits PI3K PI3K FLT3->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription TCS359 This compound TCS359->FLT3 Inhibits

Caption: Downstream signaling pathways activated by the FLT3 receptor and inhibited by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

In Vitro Kinase Assay (FLT3)

This protocol describes the determination of the IC50 value of this compound against the isolated FLT3 kinase domain using a fluorescence polarization (FP) assay.

Materials:

  • Isolated kinase domain of human FLT3 receptor (e.g., FLT3 571-993)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • MgCl2 (Magnesium chloride)

  • This compound (or other test compounds) dissolved in DMSO

  • EDTA (Ethylenediaminetetraacetic acid) to stop the reaction

  • Fluorescein-labeled phosphopeptide

  • Anti-phosphotyrosine antibody (compatible with FP)

  • Assay buffer

  • 384-well plates

Procedure:

  • Prepare a reaction mixture containing 10 nM of the FLT3 kinase domain, 20 µg/mL of the poly(Glu, Tyr) substrate, and 150 µM ATP in an assay buffer containing 5 mM MgCl2.

  • Add serial dilutions of this compound (typically in 1% DMSO) to the reaction mixture.

  • Incubate the reaction at room temperature for 30 minutes.

  • Stop the kinase reaction by adding EDTA.

  • Add the fluorescein-labeled phosphopeptide and the anti-phosphotyrosine antibody to the wells.

  • Incubate for an additional 30 minutes at room temperature to allow for antibody binding.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A Prepare Reaction Mixture (FLT3, Substrate, ATP, MgCl2) B Add this compound Dilutions A->B C Incubate at RT for 30 min B->C D Stop Reaction with EDTA C->D E Add FP Reagents (Fluorescein-peptide, Antibody) D->E F Incubate at RT for 30 min E->F G Measure Fluorescence Polarization F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro fluorescence polarization-based kinase assay.

Cell Proliferation Assay (MV4-11 Cells)

This protocol details the method used to assess the antiproliferative effects of this compound on the MV4-11 human acute myelogenous leukemia cell line.

Materials:

  • MV4-11 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • GM-CSF (Granulocyte-macrophage colony-stimulating factor)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

Procedure:

  • Seed MV4-11 cells into 96-well plates at a density of 10,000 cells per well in 100 µL of RPMI medium supplemented with 10% FBS, penicillin-streptomycin, and 0.2 ng/mL GM-CSF.

  • Add serial dilutions of this compound to the wells. A vehicle control (0.1% DMSO) should also be included.

  • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • At the end of the incubation period, add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Mix the contents to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by comparing the luminescence of treated cells to the vehicle-treated control cells and fitting the data to a dose-response curve.

Conclusion

This compound is a well-characterized, potent inhibitor of FLT3, a clinically relevant target in AML. While its high degree of selectivity is frequently cited, the specific quantitative data to support this claim against a broad panel of kinases is not publicly available. The experimental protocols provided herein offer a standardized framework for researchers to independently assess the activity and selectivity of this compound and other kinase inhibitors in their own laboratories. For definitive cross-reactivity profiling, it is recommended to perform or commission a comprehensive kinome scan.

References

A Head-to-Head Battle: In Vitro Comparison of First and Second-Generation FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of first and second-generation FMS-like tyrosine kinase 3 (FLT3) inhibitors. Supported by experimental data, this guide delves into their performance, offering insights into the evolution of FLT3-targeted therapies for acute myeloid leukemia (AML).

Mutations in the FLT3 gene are among the most common genetic alterations in AML, conferring a poor prognosis.[1] The development of FLT3 inhibitors has revolutionized the treatment landscape for this aggressive hematological malignancy. These inhibitors are broadly classified into two generations, primarily distinguished by their potency, selectivity, and resistance profiles. First-generation inhibitors, while groundbreaking, are typically multi-targeted, leading to potential off-target effects.[2] In contrast, second-generation inhibitors were developed with enhanced potency and specificity for FLT3, aiming to improve therapeutic outcomes.[2][3]

This guide will explore the in vitro characteristics of prominent first-generation (Midostaurin, Lestaurtinib, Sorafenib) and second-generation (Gilteritinib, Quizartinib, Crenolanib) FLT3 inhibitors, focusing on their inhibitory activity against wild-type FLT3 and its common mutations, namely internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations.

Data Presentation: A Quantitative Look at Inhibitor Potency

The in vitro efficacy of FLT3 inhibitors is quantitatively assessed by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the IC50 values of first and second-generation FLT3 inhibitors against various FLT3 forms, providing a clear comparison of their activity.

Table 1: In Vitro Inhibitory Activity (IC50, nM) of First-Generation FLT3 Inhibitors

InhibitorFLT3-WTFLT3-ITDFLT3-TKD (D835Y)
Midostaurin-~10-
Lestaurtinib-~2-4-
Sorafenib69.3~5-58Resistant

Table 2: In Vitro Inhibitory Activity (IC50, nM) of Second-Generation FLT3 Inhibitors

InhibitorFLT3-WTFLT3-ITDFLT3-TKD (D835Y)
Gilteritinib50.7-1.82.1
Quizartinib-<1Resistant (>1000)
Crenolanib-8.735-62

Note: IC50 values can vary depending on the specific cell line and assay conditions used. "Resistant" indicates an IC50 value typically greater than 1000 nM.

Visualizing the Molecular Landscape

To better understand the mechanism of action of these inhibitors, it is crucial to visualize the FLT3 signaling pathway and the experimental workflow used for their in vitro comparison.

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway and its downstream effectors.

Experimental_Workflow Experimental Workflow for In Vitro Comparison cluster_biochemical Biochemical Analysis cluster_cellular Cellular Analysis start Start: AML Cell Lines (FLT3-ITD or FLT3-TKD) treatment Treat with FLT3 Inhibitors (First vs. Second Gen) start->treatment biochemical_assays Biochemical Assays treatment->biochemical_assays cellular_assays Cellular Assays treatment->cellular_assays kinase_assay FLT3 Kinase Inhibition Assay biochemical_assays->kinase_assay western_blot Western Blot (p-FLT3, p-STAT5, etc.) biochemical_assays->western_blot viability_assay Cell Viability Assay (MTT / CellTiter-Glo) cellular_assays->viability_assay apoptosis_assay Apoptosis Assay (Annexin V Staining) cellular_assays->apoptosis_assay data_analysis Data Analysis and Comparison kinase_assay->data_analysis western_blot->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for in vitro comparison of FLT3 inhibitors.

Experimental Protocols: A Closer Look at the Methods

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to compare first and second-generation FLT3 inhibitors.

FLT3 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compounds on FLT3 kinase activity.

Materials:

  • Recombinant FLT3 enzyme (wild-type or mutant)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]

  • ATP

  • Substrate (e.g., Myelin Basic Protein or a specific peptide)[4]

  • FLT3 inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar luminescence-based kit)[4]

  • 96-well or 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the FLT3 inhibitors in kinase assay buffer. A DMSO-only control should be included.

  • Assay Plate Setup: Add 5 µL of each inhibitor dilution or DMSO control to the wells of the assay plate.[4]

  • Enzyme Addition: Add 10 µL of diluted FLT3 enzyme to each well and incubate for 10-15 minutes at room temperature.[4]

  • Reaction Initiation: Add 10 µL of a substrate/ATP mixture to each well to start the kinase reaction.[4] The final ATP concentration should be near its Km for FLT3.[4]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[4]

  • Detection:

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[4]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of FLT3 inhibitors on the metabolic activity of AML cell lines, which is an indicator of cell viability.

Materials:

  • AML cell lines (e.g., MV4-11 for FLT3-ITD, MOLM-13 for FLT3-ITD)

  • 96-well clear-bottom plates

  • FLT3 inhibitors (dissolved in DMSO)

  • MTT reagent (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)[5]

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.[2]

  • Inhibitor Treatment: Add 100 µL of serially diluted inhibitors to the respective wells. Include a vehicle control (DMSO only).[2] The final DMSO concentration should not exceed 0.1%.[2]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[2]

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell surface.

Materials:

  • AML cell lines

  • 6-well plates

  • FLT3 inhibitors

  • Annexin V-FITC Apoptosis Detection Kit[2]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 5 x 10⁵ cells/well.[2] Treat with various concentrations of FLT3 inhibitors for 24-48 hours.[2]

  • Cell Harvesting: Harvest cells by centrifugation and wash with cold PBS.[2]

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.[2]

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]

    • Incubate for 15 minutes at room temperature in the dark.[2]

  • Data Acquisition: Analyze the cells by flow cytometry within one hour.[2]

  • Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Western Blot Analysis for FLT3 Phosphorylation

This technique is used to determine the extent to which FLT3 inhibitors block the autophosphorylation of the FLT3 receptor, a key step in its activation.

Materials:

  • AML cell lines

  • FLT3 inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[1]

  • Protein assay kit (e.g., BCA)[1]

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)[1]

  • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, and a loading control like β-actin)[6]

  • HRP-conjugated secondary antibodies[1]

  • Chemiluminescent substrate and imaging system[1]

Procedure:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of FLT3 inhibitors for a specified time (e.g., 2-4 hours).[7] Lyse the cells in ice-cold lysis buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates.[1]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with primary antibodies overnight at 4°C.[1]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[1]

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated FLT3 to total FLT3 to determine the extent of inhibition.

References

Unveiling Synergistic Partners: Enhancing the Efficacy of TCS 359 in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of Acute Myeloid Leukemia (AML) treatment, the quest for more effective and durable therapeutic strategies is paramount. TCS 359, a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, has shown promise as a targeted agent.[1][2] However, the clinical utility of targeted monotherapies in AML is often limited by the emergence of resistance. This guide explores the potential synergistic effects of this compound when combined with other classes of AML drugs, drawing upon preclinical evidence from studies with other FLT3 inhibitors to illuminate promising combination strategies.

Understanding this compound: A Focused Approach to AML Therapy

This compound is a small molecule inhibitor that specifically targets the FLT3 receptor tyrosine kinase.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis.[3] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation and survival of leukemic blasts. This compound exerts its anti-leukemic effect by binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting its downstream signaling cascades, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.

The Rationale for Combination Therapy

While potent FLT3 inhibitors like this compound can induce responses in patients with FLT3-mutated AML, these responses are often transient due to the development of resistance.[3] Combination therapy offers a multi-pronged attack on leukemia cells, aiming to enhance efficacy, overcome resistance, and reduce the likelihood of relapse. The following sections detail potential synergistic combinations for this compound based on preclinical and clinical findings with other FLT3 inhibitors.

Potential Synergistic Combinations with this compound

Based on the established mechanisms of action of various AML drugs and the known signaling pathways affected by FLT3 inhibition, several drug classes present strong candidates for synergistic combinations with this compound.

BCL-2 Inhibitors (e.g., Venetoclax)

Rationale for Synergy: FLT3 signaling is known to upregulate the expression of anti-apoptotic proteins, including Mcl-1. Inhibition of FLT3 can lead to a compensatory reliance on another anti-apoptotic protein, BCL-2, for survival. Preclinical studies combining FLT3 inhibitors with the BCL-2 inhibitor venetoclax (B612062) have demonstrated synergistic cytotoxicity in FLT3-ITD AML cells.[3] This combination effectively targets two key survival pathways in leukemia cells.

Hypomethylating Agents (e.g., Azacitidine)

Rationale for Synergy: Hypomethylating agents (HMAs) like azacitidine are a standard of care for older AML patients. While some studies have shown antagonistic effects when combining non-covalent FLT3 inhibitors with azacitidine, combinations with covalent inhibitors have shown some synergy.[4] Further investigation into the specific interactions between this compound and HMAs is warranted, as HMAs can alter the epigenetic landscape of leukemia cells and potentially increase their sensitivity to targeted agents.

Standard Chemotherapy (e.g., Cytarabine)

Rationale for Synergy: Conventional chemotherapy agents like cytarabine (B982) primarily target rapidly dividing cells. Combining a cytostatic agent like an FLT3 inhibitor with a cytotoxic drug can be a powerful strategy. Studies with other FLT3 inhibitors have shown that the sequence of administration is crucial, with simultaneous or post-chemotherapy administration of the FLT3 inhibitor yielding synergistic effects, while pre-treatment can be antagonistic due to cell cycle arrest.[5]

CDK7 Inhibitors

Rationale for Synergy: Cyclin-dependent kinase 7 (CDK7) is a key regulator of transcription and the cell cycle. A recent study demonstrated that the combination of a CDK7 inhibitor with FLT3 tyrosine kinase inhibitors (TKIs) resulted in synergistic anti-leukemic effects in FLT3-ITD-mutated AML cells by inducing apoptosis.[6] This suggests that co-targeting transcriptional regulation and oncogenic signaling could be a promising therapeutic approach.

Quantitative Data Summary

While specific quantitative data for this compound in combination therapy is not yet available in the public domain, the following table summarizes representative data from studies with other FLT3 inhibitors, which can serve as a benchmark for future investigations with this compound.

Drug CombinationCell Line(s)Key FindingReference
Gilteritinib + VenetoclaxMOLM-14, MV4-11Synergistic induction of apoptosis[3]
Quizartinib + VenetoclaxMOLM-14, MV4-11Synergistic cytotoxicity[3]
CEP-701 + CytarabineFLT3-ITD+ cell linesSynergistic cytotoxicity with simultaneous or post-chemo administration[5]
FLT3 TKIs + YPN-005 (CDK7i)FLT3-ITD+ cell linesSynergistic growth inhibition and apoptosis[6]
Sorafenib/Quizartinib + ATOMolm14, MV4;11Synergistic inhibition of proliferation (CI < 1.0)[7]

Table 1: Summary of Preclinical Synergy with FLT3 Inhibitors. This table highlights key findings from in vitro studies of various FLT3 inhibitors in combination with other anti-leukemic agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy.

Experimental Protocols

To rigorously evaluate the synergistic potential of this compound with other AML drugs, the following experimental protocols are recommended:

In Vitro Cytotoxicity and Synergy Assessment
  • Cell Lines: A panel of human AML cell lines with and without FLT3 mutations (e.g., MV4-11, MOLM-13, OCI-AML3) should be used.

  • Drug Treatment: Cells are treated with this compound alone, the combination drug alone, and the combination of both drugs at various concentrations.

  • Viability Assay: Cell viability is assessed after 48-72 hours of treatment using assays such as MTT or CellTiter-Glo.

  • Synergy Analysis: The results are analyzed using the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Apoptosis Assay
  • Method: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify the percentage of apoptotic cells.

  • Procedure: Cells are treated with the drug combinations for 24-48 hours before staining and analysis. An increase in the percentage of Annexin V-positive cells in the combination treatment compared to single agents would indicate enhanced apoptosis.

Western Blot Analysis
  • Purpose: To investigate the molecular mechanisms underlying the observed synergy.

  • Procedure: Protein lysates from treated cells are subjected to Western blotting to analyze the expression and phosphorylation status of key proteins in the FLT3 signaling pathway (e.g., p-FLT3, p-STAT5, p-ERK) and apoptosis-related proteins (e.g., BCL-2, Mcl-1, cleaved PARP, cleaved caspase-3).

Visualizing the Path to Synergy

The following diagrams illustrate the key concepts discussed in this guide.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 TCS359 This compound TCS359->FLT3 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Synergy_Workflow cluster_invitro In Vitro Experiments cluster_mechanism Mechanistic Studies CellLines AML Cell Lines (FLT3-mut vs WT) DrugTreatment Treat with this compound +/- Other AML Drugs CellLines->DrugTreatment ViabilityAssay Cell Viability Assay (e.g., MTT) DrugTreatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Annexin V/PI) DrugTreatment->ApoptosisAssay WesternBlot Western Blot (Signaling & Apoptosis Proteins) DrugTreatment->WesternBlot SynergyCalc Calculate Combination Index (CI) ViabilityAssay->SynergyCalc

Caption: Experimental workflow for assessing synergistic effects.

Conclusion

The development of potent and selective FLT3 inhibitors like this compound represents a significant advancement in the targeted therapy of AML. However, to maximize their clinical benefit and circumvent the challenge of drug resistance, rational combination strategies are essential. Based on the mechanistic understanding of FLT3 signaling and preclinical evidence from other FLT3 inhibitors, combining this compound with agents such as BCL-2 inhibitors, standard chemotherapy, and CDK7 inhibitors holds considerable promise for achieving synergistic anti-leukemic activity. Rigorous preclinical evaluation using the outlined experimental protocols is a critical next step to validate these potential synergies and pave the way for future clinical investigations.

References

TCS 359 and the Challenge of Resistance in FLT3-Inhibited Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The landscape of targeted therapy for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is continually evolving. While FLT3 inhibitors have significantly improved patient outcomes, the emergence of resistance remains a critical hurdle. This guide provides a comparative overview of TCS 359, a potent FLT3 inhibitor, in the context of established resistance mechanisms to other FLT3-targeted therapies.

Currently, there is a lack of publicly available experimental data directly evaluating the efficacy of this compound in overcoming resistance to other FLT3 inhibitors such as gilteritinib (B612023), sorafenib (B1663141), or midostaurin. The information available on this compound focuses on its high potency and selectivity for the FLT3 kinase. This guide, therefore, aims to frame the potential role of this compound by detailing the known resistance mechanisms to current FLT3 inhibitors and outlining the experimental approaches required to assess its activity against these resistant phenotypes.

Understanding this compound

This compound is a 2-acylaminothiophene-3-carboxamide that has demonstrated potent and selective inhibition of the FLT3 receptor tyrosine kinase.[1][2] In vitro studies have established its biochemical and cellular activity:

CompoundTargetIC50 (nM)Cell LineIC50 (nM)
This compound FLT3 Kinase42[1][2]MV4-11 (FLT3-ITD)340[1]

Table 1: In Vitro Activity of this compound. The table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against the isolated FLT3 kinase and the FLT3-ITD positive human AML cell line, MV4-11.

The Landscape of FLT3 Inhibitor Resistance

Resistance to FLT3 inhibitors can be broadly categorized into on-target and off-target mechanisms. Understanding these is crucial for the development and evaluation of novel inhibitors like this compound.

On-Target Resistance: FLT3 Kinase Domain Mutations

Secondary mutations within the FLT3 kinase domain are a common cause of acquired resistance. These mutations can interfere with drug binding or stabilize the active conformation of the kinase, rendering certain inhibitors ineffective.

  • Tyrosine Kinase Domain (TKD) Mutations (e.g., D835Y): Mutations at the D835 residue in the activation loop are frequently observed in patients who relapse on type II FLT3 inhibitors like sorafenib and quizartinib.[3][4][5] These mutations lock the kinase in an active conformation, preventing the binding of inhibitors that recognize the inactive state. While type I inhibitors like gilteritinib can overcome D835Y mutations, their efficacy can be limited by other resistance mechanisms.[6]

  • Gatekeeper Mutations (e.g., F691L): The F691L mutation, located at the "gatekeeper" residue of the ATP-binding pocket, confers broad resistance to both type I and type II FLT3 inhibitors by sterically hindering drug binding.[7][8] Overcoming this mutation is a significant challenge in the development of next-generation FLT3 inhibitors.

Off-Target Resistance: Bypass Signaling Pathways

Leukemic cells can also develop resistance by activating alternative signaling pathways that bypass the need for FLT3 signaling. This can occur through:

  • RAS/MAPK Pathway Activation: Acquired mutations in genes such as NRAS are a frequent cause of resistance to gilteritinib.[9] These mutations can reactivate the MAPK pathway downstream of FLT3, promoting cell survival and proliferation despite effective FLT3 inhibition.

  • Upregulation of Other Kinases: Increased expression and activation of other tyrosine kinases, such as AXL or the SRC family kinases, can provide alternative survival signals.[7]

  • Activation of Pro-Survival Pathways: The PI3K/mTOR pathway is another critical survival pathway in AML. Its activation can be a mechanism of resistance to FLT3 inhibitors, and dual PI3K/mTOR inhibitors have shown efficacy in sorafenib-resistant models.[10]

Experimental Protocols for Evaluating Resistance

To determine if this compound can overcome these resistance mechanisms, specific preclinical studies are required. The following are standard experimental protocols used in the field.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on leukemic cells.

  • Methodology:

    • Cell Lines: Utilize a panel of AML cell lines, including parental sensitive lines (e.g., MV4-11, MOLM-13) and their counterparts engineered to express resistance mutations (e.g., FLT3-ITD/D835Y, FLT3-ITD/F691L) or that have developed resistance through prolonged exposure to other FLT3 inhibitors.

    • Treatment: Plate cells at a defined density and treat with a range of inhibitor concentrations for 48-72 hours.

    • Readout: Assess cell viability using assays such as MTS, MTT, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).

    • Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce cell viability by 50%.

FLT3 Phosphorylation Assays
  • Objective: To assess the direct inhibitory effect of the compound on FLT3 kinase activity within the cell.

  • Methodology:

    • Cell Treatment: Treat resistant and sensitive AML cell lines with the inhibitor for a short period (e.g., 1-4 hours).

    • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.

    • Analysis: Quantify the band intensities to determine the extent of inhibition of FLT3 autophosphorylation relative to total FLT3 levels.

In Vivo Xenograft Models
  • Objective: To evaluate the anti-leukemic efficacy of the inhibitor in a living organism.

  • Methodology:

    • Engraftment: Immunocompromised mice (e.g., NSG mice) are intravenously or subcutaneously injected with human AML cell lines harboring specific resistance mutations.

    • Treatment: Once the leukemia is established (detectable by bioluminescence imaging or peripheral blood sampling), mice are treated with the inhibitor or vehicle control.

    • Monitoring: Monitor tumor burden, animal weight, and overall survival.

    • Analysis: Compare the tumor growth and survival rates between the treated and control groups to assess the in vivo efficacy of the compound.

Visualizing Signaling and Experimental Logic

To better understand the complexities of FLT3 signaling and the experimental design for testing resistance, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors & Resistance FLT3 FLT3 Receptor RAS RAS FLT3->RAS Grb2/SOS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5->Proliferation Gilteritinib Gilteritinib (Type I) Gilteritinib->FLT3 Sorafenib Sorafenib (Type II) Sorafenib->FLT3 D835Y D835Y Mutation (Resistance to Type II) D835Y->FLT3 Activates F691L F691L Mutation (Broad Resistance) F691L->FLT3 Blocks Binding NRAS_mut NRAS Mutation (Bypass) NRAS_mut->RAS Activates

Caption: FLT3 signaling and mechanisms of inhibitor resistance.

Experimental_Workflow cluster_setup Experimental Setup cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cluster_conclusion Conclusion Sensitive_Cells Sensitive AML Cell Line (e.g., MV4-11) Viability Cell Viability Assay (IC50 Determination) Sensitive_Cells->Viability Phospho FLT3 Phosphorylation Assay (Western Blot) Sensitive_Cells->Phospho Resistant_Cells Resistant AML Cell Lines (e.g., FLT3-ITD/D835Y, FLT3-ITD/F691L) Resistant_Cells->Viability Resistant_Cells->Phospho Xenograft AML Xenograft Mouse Model Viability->Xenograft If potent in vitro Phospho->Xenograft If potent in vitro Efficacy Evaluate Tumor Burden & Survival Xenograft->Efficacy Conclusion_Node Determine if this compound Overcomes Resistance Efficacy->Conclusion_Node

References

A Comparative Analysis of TCS 359's Potency Against Novel FLT3 Inhibitors in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), FMS-like tyrosine kinase 3 (FLT3) inhibitors have emerged as a cornerstone of treatment for patients with FLT3 mutations. This guide provides a comprehensive comparison of the in vitro potency of the selective FLT3 inhibitor, TCS 359, against a panel of novel FLT3 inhibitors, including the clinically advanced agents gilteritinib (B612023), quizartinib, and crenolanib. This analysis is intended for researchers, scientists, and drug development professionals to provide objective data to inform preclinical and clinical research strategies.

Mutations in the FLT3 receptor are one of the most common genetic alterations in AML, leading to constitutive activation of downstream signaling pathways that drive leukemic cell proliferation and survival. The development of potent and selective FLT3 inhibitors is a critical area of oncology research.

Potency Profile of FLT3 Inhibitors: A Comparative Overview

The following tables summarize the in vitro inhibitory activities of this compound and novel FLT3 inhibitors against the FLT3 kinase and FLT3-mutated AML cell lines. The data, compiled from various preclinical studies, are presented as half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.

Table 1: Biochemical Potency Against FLT3 Kinase

CompoundTargetIC50 (nM)
This compound FLT342[1][2][3][4]
Gilteritinib FLT3 (Wild-Type)5[5]
FLT3-ITD0.7 - 1.8[5]
FLT3-D835Y1.6[5]
Quizartinib FLT3-ITD0.40 - 0.89[5]
FLT3-D835Y>1000[5]
Crenolanib FLT3 (Wild-Type)~2[5]
FLT3-ITD1 - 3[5]
FLT3-D835Y8.8[5]

Table 2: Cellular Potency Against FLT3-ITD AML Cell Lines

CompoundCell LineIC50 (nM)
This compound MV4-11340[1][2][3][4]
Gilteritinib MV4-110.92[5]
MOLM-132.9[5]
MOLM-147.87[5]
Quizartinib MV4-110.31 - 0.56[5]
MOLM-130.38 - 0.89[5]
MOLM-140.67 - 0.73[5]
Crenolanib MV4-118[5]
MOLM-147[5]

Mechanism of Action and Signaling Pathway

FLT3 is a receptor tyrosine kinase that, upon activation by its ligand or through activating mutations, triggers a cascade of downstream signaling events crucial for cell survival and proliferation. Key pathways include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. FLT3 inhibitors function by competing with ATP for binding to the kinase domain of FLT3, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Novel FLT3 inhibitors are often categorized as Type I or Type II. Type I inhibitors, such as gilteritinib and crenolanib, bind to the active conformation of the kinase and can inhibit both FLT3-ITD and FLT3-TKD mutations. In contrast, Type II inhibitors, like quizartinib, stabilize an inactive conformation of the kinase and are highly potent against FLT3-ITD but less effective against TKD mutations.[5]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MEK/ERK Pathway cluster_pi3k_pathway PI3K/AKT/mTOR Pathway cluster_stat_pathway JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor GRB2_SOS GRB2/SOS FLT3->GRB2_SOS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription TCS_359 This compound & Novel Inhibitors TCS_359->FLT3 Inhibition

Caption: FLT3 signaling pathway and inhibitor action.

Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are outlines of standard biochemical and cell-based assays used to evaluate FLT3 inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the FLT3 kinase. A common method is a luminescence-based assay that quantifies ATP consumption during the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

General Protocol:

  • Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in an appropriate buffer.

  • Kinase Reaction: Recombinant FLT3 kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in a kinase reaction buffer.

  • Inhibitor Addition: The test inhibitor at various concentrations is added to the kinase reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The amount of ADP produced, which is proportional to kinase activity, is measured by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader, and the IC50 value is calculated from the dose-response curve.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and survival of FLT3-dependent cancer cells, such as the MV4-11 cell line, which harbors an endogenous FLT3-ITD mutation.

General Protocol (using a luminescence-based ATP assay, e.g., CellTiter-Glo®):

  • Cell Seeding: AML cells (e.g., MV4-11) are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (typically 72 hours) under standard cell culture conditions.

  • Cell Lysis and Signal Generation: A reagent is added to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured, and the IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay B1 Prepare Inhibitor Serial Dilutions B2 Incubate Inhibitor with Recombinant FLT3 Kinase, Substrate, and ATP B1->B2 B3 Measure Kinase Activity (e.g., ADP Production) B2->B3 B4 Calculate Biochemical IC50 B3->B4 End End B4->End C1 Seed FLT3-mutant AML Cells C2 Treat Cells with Inhibitor Dilutions C1->C2 C3 Incubate for 72 hours C2->C3 C4 Measure Cell Viability (e.g., ATP Levels) C3->C4 C5 Calculate Cellular IC50 C4->C5 C5->End Start Start Start->B1 Start->C1

Caption: General experimental workflow for inhibitor potency.

Conclusion

This comparative guide provides a snapshot of the in vitro potency of this compound in relation to novel, clinically relevant FLT3 inhibitors. While this compound demonstrates potent inhibition of the FLT3 kinase, the novel agents, particularly gilteritinib and quizartinib, exhibit greater potency in both biochemical and cellular assays. The provided data and experimental outlines serve as a valuable resource for the scientific community engaged in the discovery and development of next-generation therapies for AML. Further head-to-head studies under standardized conditions would be beneficial for a more direct comparison of these promising therapeutic agents.

References

Safety Operating Guide

Safe Disposal of TCS 359: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of TCS 359, a potent FLT3 inhibitor. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. The compound is classified with the following hazards:

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Protective gloves

  • Protective clothing

  • Eye protection/face protection[1]

Ensure work is conducted in a well-ventilated area, preferably outdoors or in a fume hood, to avoid inhalation of dust or fumes.[1]

Quantitative Data Summary

PropertyValueReference
Molecular Weight360.43[2][3]
FormulaC18H20N2O4S[2][3]
Purity≥98% (HPLC)[2][3]
CAS Number301305-73-7[1][2]
Storage Temperature4°C or ≤ -10°C[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[1] The following protocol provides a general framework for its proper disposal.

1. Waste Identification and Segregation:

  • Identify all materials contaminated with this compound, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves).

  • Segregate this waste into a clearly labeled, dedicated hazardous waste container. The container should be kept tightly closed and stored in a well-ventilated, locked-up area.[1]

2. Spill Management: In the event of a spill, follow these procedures immediately:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

  • Prevent the spill from entering drains or water courses.[1]

  • For liquid spills, absorb the material with a non-combustible absorbent material (e.g., diatomite, universal binders).[1]

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Decontaminate the spill area and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials and place them in the designated hazardous waste container for disposal.[1]

3. Container Disposal:

  • Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste.

  • Dispose of the cleaned container in accordance with institutional and regulatory guidelines.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste container through a licensed and certified hazardous waste disposal company.

  • Ensure all required documentation for hazardous waste disposal is completed and maintained.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Identify this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe container Prepare Labeled Hazardous Waste Container ppe->container segregate Segregate Contaminated Materials container->segregate spill Spill Occurred? segregate->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes dispose Place Waste in Container spill->dispose No spill_protocol->dispose store Store Container Securely dispose->store arrange Arrange for Professional Disposal store->arrange end End: Complete Documentation arrange->end

References

Essential Safety and Operational Guide for Handling TCS 359

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TCS 359. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin corrosion/irritation (Category 2)[1]

  • Serious eye damage/eye irritation (Category 2A)[1]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1]

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE.

Area of Protection Required Equipment Specifications and Remarks
Eye/Face Protection Safety glasses with side-shields or goggles; Face shieldEnsure compliance with government standards such as EN166 (EU) or NIOSH (US).
Skin Protection Protective gloves (e.g., nitrile rubber)Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices and local regulations. Wash and dry hands.
Body Protection Complete suit protecting against chemicalsThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.
Respiratory Protection NIOSH (US) or EN 149 (EU) approved respiratorFor nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards.

Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical to prevent exposure and maintain the integrity of the compound.

Safe Handling:
  • Avoid Contact: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[1]

  • Ventilation: Use only in a well-ventilated area.[1]

  • Dust and Aerosol Formation: Avoid formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

Storage:
  • Container: Keep the container tightly closed.[1]

  • Location: Store in a dry and well-ventilated place.[1]

  • Recommended Storage Temperature: Store at +4°C.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid measures are crucial in the event of exposure.

Exposure Route First Aid Measures
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Accidental Release Measures:
  • Personal Precautions: Wear respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[1]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

Experimental Workflow: Emergency Response for Accidental Exposure

The following diagram outlines the procedural steps for responding to an accidental exposure to this compound.

G Workflow for Accidental Exposure to this compound cluster_exposure Exposure Event cluster_assessment Immediate Assessment cluster_response First Aid Response cluster_medical Medical Attention cluster_reporting Post-Incident exposure Accidental Exposure Occurs assess_route Identify Route of Exposure exposure->assess_route inhaled Inhalation: Move to fresh air. If not breathing, give artificial respiration. assess_route->inhaled Inhaled skin Skin Contact: Wash with soap and plenty of water. assess_route->skin Skin Contact eye Eye Contact: Rinse with water for at least 15 minutes. assess_route->eye Eye Contact swallowed Ingestion: Rinse mouth with water. Do NOT induce vomiting. assess_route->swallowed Swallowed consult Consult a Physician inhaled->consult skin->consult eye->consult swallowed->consult report Report Incident to Supervisor consult->report document Document Exposure Details report->document

Caption: Emergency response workflow for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TCS 359
Reactant of Route 2
Reactant of Route 2
TCS 359

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.